Product packaging for Flurbiprofen(Cat. No.:CAS No. 51543-38-5)

Flurbiprofen

Cat. No.: B7760168
CAS No.: 51543-38-5
M. Wt: 244.26 g/mol
InChI Key: SYTBZMRGLBWNTM-UHFFFAOYSA-N
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Description

Flurbiprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative family and is structurally related to other propionic acid class members like ibuprofen and naproxen . Its primary mechanism of action involves the reversible inhibition of cyclooxygenase (COX) enzymes, both COX-1 and COX-2 . This inhibition blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever . As a research tool, this compound is valuable for studying inflammatory pathways and pain mechanisms in experimental models. It has documented efficacy in relieving the signs and symptoms of chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis . The compound is rapidly absorbed and exhibits high protein binding (>99%) . It is extensively metabolized in the liver, primarily via the cytochrome P450 2C9 (CYP2C9) enzyme, into metabolites including 4'-hydroxy-flurbiprofen, which shows minimal anti-inflammatory activity . The mean terminal half-life of its enantiomers is approximately 4.7 to 5.7 hours, with about 70% of the dose eliminated in the urine as parent drug and metabolites . Researchers should note that, like other NSAIDs, this compound is associated with several important pharmacological effects in clinical use, including an increased risk of serious cardiovascular thrombotic events, gastrointestinal bleeding, ulceration, and perforation . It may also cause dose-dependent renal toxicity and hepatotoxicity . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13FO2 B7760168 Flurbiprofen CAS No. 51543-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoro-4-phenylphenyl)propanoic acid
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InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Source PubChem
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InChI Key

SYTBZMRGLBWNTM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
Source PubChem
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Molecular Formula

C15H13FO2
Source PubChem
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DSSTOX Substance ID

DTXSID0037231
Record name Flurbiprofen
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Molecular Weight

244.26 g/mol
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Physical Description

Solid
Record name Flurbiprofen
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Solubility

2.49e-02 g/L
Record name Flurbiprofen
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CAS No.

5104-49-4
Record name Flurbiprofen
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Melting Point

110-111 °C, 110 - 111 °C
Record name Flurbiprofen
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Molecular Mechanisms of Flurbiprofen Action

Cyclooxygenase Enzyme Inhibition and Prostaglandin (B15479496) Synthesis Modulation

Flurbiprofen (B1673479) functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes. patsnap.compatsnap.comdrugbank.com By blocking the activity of these enzymes, it effectively curtails the production of prostaglandins (B1171923). patsnap.compatsnap.com This inhibition is considered reversible and time-dependent, involving a two-step process: an initial rapid, reversible binding followed by a slower, more tightly bound enzyme-inhibitor complex. acs.org

This compound's interaction with the constitutively expressed COX-1 enzyme has significant physiological consequences. patsnap.compatsnap.com Quantum crystallography studies indicate that this compound exhibits a notably strong interaction energy with COX-1. iucr.org

The inhibition of COX-1 by this compound can disrupt the protective mechanisms within the gastrointestinal (GI) tract. patsnap.compatsnap.com COX-1 is responsible for producing prostaglandins that help protect the gastric mucosa. patsnap.com Suppression of these prostaglandins can leave the stomach and intestines vulnerable to injury. patsnap.comnih.gov Studies have shown that while nitric oxide-releasing derivatives of this compound may mitigate some GI injury, the parent compound can reduce duodenal mucosal blood flow and mucus production. physiology.orggutnliver.org The inhibition of both COX isozymes is a factor in the development of intestinal lesions. nih.gov

COX-1 plays a role in maintaining renal blood flow and function. patsnap.comhres.ca Inhibition of this enzyme by this compound can lead to a dose-dependent reduction in prostaglandin synthesis, which may, in turn, reduce renal blood flow and precipitate renal decompensation in at-risk individuals. hres.capfizer.com In patients with moderate renal insufficiency, this compound has been observed to cause small, reversible decreases in inulin (B196767) and creatinine (B1669602) clearances and a significant, though reversible, decrease in urinary sodium excretion. nih.gov The elimination of this compound and its metabolites is primarily through the kidneys. hres.canih.gov

This compound influences platelet aggregation primarily through the inhibition of COX-1 in platelets, which is responsible for the synthesis of thromboxane (B8750289) A2 (TxA2), a potent promoter of platelet aggregation. patsnap.comnih.gov By blocking TxA2 production, this compound can inhibit platelet aggregation. nih.gov Interestingly, research has indicated that this compound may also inhibit the lipoxygenase pathway, which produces 12-hydroxy-eicosatetraenoic acid (12-HETE), another molecule involved in platelet aggregation and adhesion. nih.gov Some studies suggest that the lipoxygenase pathway might be more sensitive to inhibition by this compound than the cyclo-oxygenase pathway. nih.gov Furthermore, both R- and S-enantiomers of this compound have been shown to enhance the inhibition of platelet aggregation caused by nitric oxide. nih.gov

This compound's non-selective nature means it also targets the COX-2 enzyme, which is primarily induced during inflammatory responses. patsnap.compatsnap.com

The inhibition of COX-2 is central to this compound's anti-inflammatory effects. patsnap.comacs.org At sites of tissue injury and inflammation, COX-2 is upregulated and produces pro-inflammatory prostaglandins. patsnap.com By inhibiting COX-2, this compound effectively reduces the local concentration of these prostaglandins, thereby mitigating the inflammatory cascade. patsnap.comdrugbank.com Studies have demonstrated that preoperative administration of this compound can decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are associated with the inflammatory response. spandidos-publications.com

Effects on Renal Homeostasis

Cyclooxygenase-2 (COX-2) Inhibition in Inflammatory Processes

Cyclooxygenase-Independent Pharmacodynamics of this compound Enantiomers

While this compound is well-known as a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, its R-enantiomer, R-flurbiprofen, exhibits significant pharmacological activities that are independent of COX inhibition. plos.orgnih.gov This enantiomer is significantly less potent in inhibiting COX compared to its S-counterpart. nih.gov Instead, R-flurbiprofen's therapeutic effects, particularly its analgesic properties, are attributed to a distinct set of molecular interactions, most notably the modulation of the endocannabinoid system. researchgate.netnih.gov Research indicates that R-flurbiprofen does not produce the typical side effects associated with classical NSAIDs, such as gastrointestinal toxicity. plos.orgembopress.org

R-flurbiprofen's primary cyclooxygenase-independent mechanism involves restoring the balance of endocannabinoids (eCBs), which can be disrupted by factors such as peripheral nerve injury. plos.orgresearchgate.net This modulation occurs through several interconnected pathways, including the inhibition of key metabolic enzymes and the subsequent enhancement of signaling through cannabinoid receptors. nih.govembopress.org

R-Flurbiprofen's Multi-Targeted Cellular Effects

Endocannabinoid System Modulation
CompoundTarget EnzymeIC50 (µM)Source
R-FlurbiprofenRecombinant FAAH1580 plos.org
URB597 (FAAH Inhibitor)Recombinant FAAH1.71 plos.org
Normalization of N-Acyl Phosphatidylethanolamine (B1630911) Phospholipase D (NAPE-PLD) Expression

In conditions such as sciatic nerve injury, the expression of N-Acyl Phosphatidylethanolamine Phospholipase D (NAPE-PLD), a key enzyme in the synthesis of anandamide (B1667382), is often decreased. plos.orgnih.gov Studies have demonstrated that treatment with R-flurbiprofen can prevent this downregulation. plos.orgnih.gov By normalizing NAPE-PLD expression in dorsal root ganglion (DRG) neurons, R-flurbiprofen helps restore the synthesis of anandamide, thereby counteracting the endocannabinoid imbalance caused by nerve injury. plos.orgnih.gov This normalization was observed through both RT-PCR and Western Blot analyses in animal models. plos.orgnih.gov

Enhancement of Endogenous Cannabinoid-Mediated Effects

By inhibiting FAAH activity and normalizing NAPE-PLD expression, R-flurbiprofen effectively increases the levels of endocannabinoids like anandamide. plos.orgembopress.org This elevation enhances the natural, or endogenous, signaling pathways mediated by these compounds. researchgate.netnih.gov The consequences of this enhancement are significant and include the reduction of excessive glutamate (B1630785) release in the spinal cord, which is a key factor in neuropathic pain. plos.orgresearchgate.net Furthermore, the increased endocannabinoid tone leads to the activation of the anti-inflammatory transcription factor PPARγ and a reduction in microglia activation, both of which contribute to its therapeutic effects. plos.orgresearchgate.net In animal models of neuropathic pain, the analgesic effects of R-flurbiprofen were diminished when cannabinoid receptors were blocked, confirming the critical role of this enhanced endogenous signaling. researchgate.netnih.gov

TissueEffect of R-FlurbiprofenConsequenceSource
Spinal CordRestores diminished endocannabinoid levelsReduction of nerve injury-evoked glutamate release plos.org
DRGs and Spinal CordIncreases PPARγ activityAnti-inflammatory effects plos.orgresearchgate.net
Plasma & Somatosensory CortexIncreases levels of AEA, OEA, and PEAFacilitation of cannabinoid receptor actions embopress.org
Modulation of Cannabinoid Receptor Activity (CB1 and CB2)

R-flurbiprofen does not appear to directly stimulate CB1 or CB2 receptors. plos.orgnih.gov Instead, its mechanism relies on increasing the availability of endogenous cannabinoids, which then act on these receptors. plos.orgembopress.org The analgesic effects of R-flurbiprofen are significantly reduced by the combined inhibition of both CB1 and CB2 receptors. researchgate.netnih.gov In mice with a deficiency in CB1 receptors, the pain-relieving effects of R-flurbiprofen were partially abolished. plos.orgresearchgate.net This suggests that R-flurbiprofen's efficacy is dependent on the presence and function of both neuronal CB1 receptors and microglial CB2 receptors. plos.org Notably, despite its reliance on CB1 receptor pathways, R-flurbiprofen does not cause changes in core body temperature, a sensitive indicator of the central side effects typically associated with direct-acting CB1 receptor agonists. plos.orgnih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, which includes three subtypes: PPARα, PPARγ, and PPARβ/δ. frontiersin.orgfrontiersin.org These receptors play critical roles in regulating lipid and glucose metabolism, inflammation, and cellular proliferation and differentiation. frontiersin.orgpharmaceuticalintelligence.comsmw.ch Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. frontiersin.orgfrontiersin.org

Certain NSAIDs, including derivatives of this compound, have been identified as agonists of PPARs, suggesting a mechanism for their anti-inflammatory effects that is independent of COX inhibition. nih.gov

PPARγ Activation: this compound axetil, a prodrug of this compound, has been shown to provide neuroprotective effects, at least in part, by activating PPARγ following focal cerebral ischemia in animal models. nih.govcqvip.com Studies using HCT1026, a nitric oxide-donating derivative of this compound, have demonstrated that it can activate PPARγ in microglial cells. nih.gov This activation is significant because it leads to the repression of several microglial functions, which may contribute to a more effective control of brain inflammation. nih.gov The activation of PPARγ is considered a key mechanism in the anti-inflammatory actions of certain NSAIDs, potentially contributing to the benefits observed in delaying the progression of Alzheimer's disease. nih.gov

PPARα Activation: PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. frontiersin.org Its activation generally leads to anti-inflammatory effects by repressing the signaling of pro-inflammatory transcription factors like NF-κB. frontiersin.orgmdpi.com While direct activation by this compound is less characterized than for PPARγ, other propionic acid derivatives like ibuprofen (B1674241) are known to activate both PPARα and PPARγ. researchgate.net PPARα agonists have demonstrated beneficial effects in models of inflammatory and neuropathic pain. longdom.org The activation of PPARα can lead to the upregulation of the NF-κB inhibitor, IκBα, resulting in the repression of the p50 subunit of NF-κB. longdom.org

Direct Cellular Signaling Pathway Interactions

This compound interacts with several cellular signaling pathways directly, influencing inflammation and cellular responses independent of its effects on COX enzymes or PPARs.

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that selectively hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid, the primary substrate for the synthesis of prostaglandins by COX enzymes. nih.gov The R-enantiomer of this compound, which is considered inactive against COX enzymes, has been shown to inhibit the translocation of cPLA2α from the cytosol to the plasma membrane. researchgate.netnih.govuni-frankfurt.de This translocation is a crucial step for the enzyme's activation, which is triggered by an increase in intracellular calcium concentrations. mdpi.com By preventing this translocation, R-flurbiprofen curtails the availability of arachidonic acid for prostaglandin synthesis, thereby reducing the production of these inflammatory mediators through a COX-independent mechanism. researchgate.netmdpi.comnih.gov

Multidrug resistance-associated protein 4 (MRP4), also known as ABCC4, is a membrane transporter responsible for the efflux of various molecules from the cell, including prostaglandins like prostaglandin E2 (PGE2). mdpi.com R-flurbiprofen acts as an inhibitor of MRP4. nih.govuni-frankfurt.denih.gov This inhibition blocks the export of prostaglandins that have been synthesized within the cell, effectively trapping them intracellularly. researchgate.netmdpi.com This action prevents the prostaglandins from acting on their receptors on the cell surface in an autocrine or paracrine fashion, which would otherwise promote inflammation and pain signaling. mdpi.com

This dual mechanism of R-flurbiprofen—inhibiting cPLA2α translocation to reduce arachidonic acid availability and inhibiting MRP4 to trap intracellular prostaglandins—leads to a significant reduction in extracellular prostaglandin levels. uni-frankfurt.denih.gov this compound has been identified as a potent inhibitor of MRP4-mediated transport compared to other NSAIDs. pnas.orgnih.gov

Inhibition of MRP4-Mediated Transport by Various NSAIDs

NSAIDRelative Sensitivity of MRP4 Inhibition
This compoundMore sensitive than MRP1
Indomethacin (B1671933)More sensitive than MRP1
KetoprofenMore sensitive than MRP1
DiclofenacPoor inhibitor
Celecoxib (B62257)Poor inhibitor

Data sourced from PNAS. pnas.org

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. clinicaleducation.orgnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. clinicaleducation.org Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and initiate gene transcription. clinicaleducation.orge-century.us

This compound, particularly its R-enantiomer, has been shown to potently inhibit the activation of NF-κB. researchgate.netlongdom.orgclinicaleducation.org This inhibition occurs independently of COX activity. e-century.us The mechanism involves preventing the translocation of the p65 subunit of NF-κB into the nucleus. researchgate.netnih.gove-century.us By suppressing NF-κB activation, this compound reduces the expression of NF-κB target genes such as TNF-α, IL-1β, and IL-6, thereby exerting a significant anti-inflammatory effect. nih.govresearchgate.net

The NLRP3 inflammasome is a multi-protein complex within the cell that plays a key role in the innate immune system by responding to cellular danger signals. frontiersin.org Its activation requires two signals: a priming signal (e.g., via Toll-like receptors) that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (e.g., ATP, nigericin, heme) that triggers the assembly of the inflammasome complex. frontiersin.orgnih.gov This assembly, which involves the oligomerization of the adaptor protein ASC, leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. frontiersin.orgnih.gov

This compound has been identified as a potent inhibitor of NLRP3 inflammasome activation. researchgate.netnih.govfrontiersin.org It has been shown to suppress inflammasome activation induced by various stimuli, including heme, ATP, and nigericin. nih.govfrontiersin.org The primary mechanism of this inhibition is the prevention of ASC oligomerization, a crucial step for the formation of the active inflammasome complex. nih.govfrontiersin.org By blocking this step, this compound inhibits the activation of caspase-1 and the subsequent release of the potent inflammatory cytokine IL-1β. nih.govfrontiersin.org

Effect of this compound on NLRP3 Inflammasome Activation

InducerCell TypeEffect of this compound (5-20 µM)
HemeTHP-1 cellsInhibition of IL-1β release
ATPJ774A.1 cellsInhibition of IL-1β release
NigericinJ774A.1 cellsInhibition of IL-1β release

Data sourced from Frontiers in Immunology. frontiersin.org

Regulation of Akt Kinase Pathway

This compound has been shown to exert some of its effects through the modulation of the Akt kinase pathway, a critical signaling cascade involved in cell survival, proliferation, and apoptosis. Research indicates that this compound can activate this pathway, contributing to its neuroprotective and anti-cancer activities. tocris.comstemcell.com

In the context of neuroprotection, this compound has been observed to protect the brain from ischemia/reperfusion injury by activating the Akt/GSK-3β signaling pathway. nih.govstorkapp.me This activation leads to a reduction in apoptosis (programmed cell death). nih.gov Studies on a rat model of focal cerebral ischemia demonstrated that this compound administration significantly attenuated brain injury, reduced infarct volume, and improved neurological deficit scores. nih.gov This neuroprotective effect was associated with an increase in the levels of phosphorylated Akt (p-Akt) and a subsequent inhibition of the downstream pro-apoptotic protein Bax. nih.gov this compound also increased the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bcl-2/Bax ratio. nih.gov

Furthermore, in a rat model of glutamate-induced excitotoxicity, this compound demonstrated a neuroprotective effect by modulating the Akt/GSK3β/Nrf2/HO-1 pathway. nih.govx-mol.net Glutamate excitotoxicity is known to interrupt the PI3K/Akt pro-survival pathway, leading to increased neuronal cell death. nih.govx-mol.net this compound was found to counteract this by activating the Akt pathway. nih.govx-mol.net

The R-enantiomer of this compound (R-flurbiprofen), which is largely inactive as a cyclooxygenase (COX) inhibitor, has been specifically implicated in the activation of the Akt kinase pathway. nih.govnih.gov In prostate cancer cells, R-flurbiprofen was shown to regulate prostate stem cell antigen (PSCA) through the activation of Akt kinase. tocris.comnih.gov This suggests a COX-independent mechanism for some of this compound's biological activities.

Table 1: Effects of this compound on the Akt Kinase Pathway

Model System Key Findings Reference
Rat model of focal cerebral ischemia/reperfusion This compound activates the Akt/GSK-3β pathway, leading to reduced apoptosis and neuroprotection. nih.govstorkapp.me
Rat model of glutamate excitotoxicity This compound protects hippocampal neurons by activating the Akt/GSK3β/Nrf2/HO-1 pathway. nih.govx-mol.net
Prostate cancer cells R-flurbiprofen regulates prostate stem cell antigen (PSCA) via activation of Akt kinase. tocris.comnih.gov
Modulation of AMP-activated Protein Kinase-α (AMPKα) Pathway

This compound also modulates the AMP-activated protein kinase-α (AMPKα) pathway, a key cellular energy sensor that plays a role in regulating metabolism and inflammation. nih.govnih.gov Notably, some non-steroidal anti-inflammatory drugs (NSAIDs), including this compound, can activate the AMPKα pathway through a mechanism that is independent of their well-known COX inhibition. nih.govresearchgate.net

In neuronal cells, this compound has been found to modulate AMPK activation, particularly in a glucose-deprived state. nih.gov Under low glucose conditions, AMPK is typically activated. nih.gov this compound treatment was shown to ameliorate the increased phosphorylation of AMPK in neuronal cells experiencing glucose deprivation. nih.gov This modulation of AMPK activity by this compound in a low-glucose environment is suggested to contribute to its ability to ameliorate glucose deprivation-induced leptin resistance in these cells. nih.govfrontiersin.org

Furthermore, in a rat model of inflammatory pain with mild cognitive impairment, this compound axetil was shown to reduce the inflammatory response and improve cognitive function through the AMPKα/NF-κB signaling pathway. nih.govresearchgate.net Treatment with this compound axetil led to the activation of AMPKα, which in turn inhibited the activation of NF-κB p65, a key transcription factor involved in inflammation. nih.gov

Table 2: this compound's Modulation of the AMPKα Pathway

Context Mechanism Outcome Reference
Glucose deprivation in neuronal cells Attenuates the increase in AMPK phosphorylation. Ameliorates glucose deprivation-induced leptin resistance. nih.govfrontiersin.org
Inflammatory pain model in rats Activates AMPKα, which inhibits NF-κB p65 activation. Reduces inflammatory response and improves cognitive function. nih.govresearchgate.net

S-Flurbiprofen Specific Pharmacodynamics

The commercially available form of this compound is a racemic mixture of two enantiomers: S-(+)-flurbiprofen and R-(-)-flurbiprofen. frontiersin.org These enantiomers exhibit distinct pharmacodynamic properties. frontiersin.org

S-flurbiprofen is the primary contributor to the anti-inflammatory effects of racemic this compound due to its potent inhibition of both COX-1 and COX-2 enzymes. nih.govmdpi.com It has been shown to inhibit COX-1 and COX-2 with IC50 values of 0.1 μM and 0.4 μM, respectively. tocris.com In contrast, R-flurbiprofen is a weak inhibitor of COX enzymes. nih.govmdpi.com Research has demonstrated that S-flurbiprofen has a significantly greater inhibitory effect on PGE2 production in inflammatory cells compared to the racemic mixture or R-flurbiprofen alone. researchgate.net

While both enantiomers appear to have antinociceptive effects in the central nervous system, S-flurbiprofen exerts a much stronger effect. frontiersin.org Studies have also shown that S-flurbiprofen has a greater penetration into the central nervous system compared to R-flurbiprofen. frontiersin.org

Table 3: Pharmacodynamic Comparison of this compound Enantiomers

Parameter S-Flurbiprofen R-Flurbiprofen Reference
COX-1 Inhibition (IC50) 0.1 μM Weak inhibitor tocris.com
COX-2 Inhibition (IC50) 0.4 μM Weak inhibitor tocris.com
PGE2 Production Inhibition Potent Weak researchgate.net
Cell Transport/Permeability Superior Inferior researchgate.net
CNS Penetration Higher Lower frontiersin.org
Antinociceptive Effect Stronger Weaker frontiersin.org

Neurobiological Mechanisms

Modulation of Neuronal Pathways and Neurotransmitter Release

This compound can modulate neuronal pathways and neurotransmitter release, which contributes to its analgesic properties beyond its peripheral anti-inflammatory effects. patsnap.com Opioid receptors, for instance, are known to be generally inhibitory at the neuronal level, reducing neurotransmitter release presynaptically and hyperpolarizing neurons postsynaptically. frontiersin.org While not a direct opioid agonist, this compound's actions can influence the complex signaling environment within the nervous system.

The transmission of pain signals involves the release of excitatory neurotransmitters such as glutamate and substance P in the spinal cord. mdpi.com this compound has been shown to influence these processes. Specifically, R-flurbiprofen can modulate the endocannabinoid system, which in turn affects neurotransmitter release. nih.govresearchgate.net

Reduction of Glutamate Release in Spinal Cord Dorsal Horn

A key neurobiological mechanism of this compound's analgesic action is the reduction of glutamate release in the dorsal horn of the spinal cord. nih.govresearchgate.netnih.gov This effect is particularly attributed to the R-enantiomer. nih.govresearchgate.netnih.gov In models of neuropathic pain, sciatic nerve injury leads to an excessive and sustained release of glutamate in the spinal cord, a process that contributes to the development of chronic pain. nih.gov

Research has shown that R-flurbiprofen alleviates pain in these models by reducing this evoked glutamate release. nih.govresearchgate.netnih.gov This is achieved by restoring the balance of endocannabinoids, such as anandamide, which becomes disturbed following peripheral nerve injury. nih.govresearchgate.netnih.gov R-flurbiprofen inhibits the activity of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation. nih.govnih.gov By inhibiting FAAH, R-flurbiprofen increases the levels of anandamide, which can then act on presynaptic cannabinoid CB1 receptors to inhibit glutamate release. nih.gov

Attenuation of Microglial Activation

This compound, and particularly its R-enantiomer, can attenuate the activation of microglia, the resident immune cells of the central nervous system. embopress.orgnih.gov Microglial activation is a hallmark of neuroinflammation and is implicated in the pathogenesis of various neurological disorders and chronic pain states. embopress.orgresearchgate.net

In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, oral administration of R-flurbiprofen reduced microglial activation and inflammation in the spinal cord and brain. embopress.orgnih.gov Similarly, in models of neuropathic pain, R-flurbiprofen treatment prevents microglia from adopting a pro-inflammatory, phagocytic phenotype. embopress.org This attenuation of microglial activation is linked to the modulation of the endocannabinoid system, as endocannabinoids acting on microglial CB2 receptors can have an anti-inflammatory effect. nih.gov

Furthermore, a nitric oxide-donating derivative of this compound, HCT1026, has been shown to significantly reduce microglial activation in a rat model of brain inflammation induced by lipopolysaccharide (LPS). nih.gov This suggests that modifying the this compound molecule can enhance its anti-neuroinflammatory properties.

Inhibition of Acid-Sensing Ion Channel 1a (ASIC1a)

This compound has been identified as a direct inhibitor of Acid-Sensing Ion Channels (ASICs), which are proton-gated cation channels implicated in pain signaling and acidosis-mediated neuronal injury. nih.govjneurosci.orgjneurosci.org Research demonstrates that this compound, along with other non-steroidal anti-inflammatory drugs (NSAIDs), can block the activity of these channels. nih.govplos.org

Specifically, this compound has been shown to inhibit currents mediated by ASIC1a-containing channels. nih.govjneurosci.org In studies using COS cells transfected with ASIC1a, this compound blocked the channel's activity in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 349 ± 40 μM. jneurosci.orgjneurosci.org This inhibitory effect is particularly noted on the type 2 response in dorsal root ganglion (DRG) neurons, a current that is sensitive to psalmotoxin-1 (PcTX1), a specific blocker of ASIC1a. jneurosci.orgjneurosci.org While effective, this compound is considered a nonspecific inhibitor of ASICs. frontiersin.org This action on ASIC1a suggests a mechanism for its analgesic effects that is independent of its traditional cyclooxygenase (COX) inhibition. jneurosci.org

Table 1: Inhibitory Action of this compound on ASIC1a

Cell Type Channel IC50 Reference

Mitochondrial Calcium Overload Inhibition

A key aspect of this compound's neuroprotective potential lies in its ability to modulate mitochondrial function. Specifically, the R-enantiomer of this compound (R-flurbiprofen) has been shown to prevent mitochondrial calcium (Ca2+) overload, a critical event in amyloid-β (Aβ) oligomer-induced neurotoxicity. nih.govplos.orgnih.gov

In neuronal models, toxic Aβ oligomers trigger a massive influx of Ca2+ into the cell, leading to an overload of Ca2+ within the mitochondria. nih.govnih.gov This overload can induce the mitochondrial permeability transition, release of cytochrome c, and ultimately, apoptotic cell death. nih.govplos.orgnih.gov Studies have found that R-flurbiprofen can effectively inhibit this mitochondrial Ca2+ accumulation. nih.govplos.org For instance, at a concentration of 1 µM, R-flurbiprofen inhibited the mitochondrial Ca2+ increase induced by Aβ1–42 oligomers by 85±3%. nih.govplos.org This protective effect is linked to a partial depolarization of the mitochondrial membrane, which reduces the driving force for Ca2+ uptake. nih.govplos.org By preventing mitochondrial Ca2+ overload, R-flurbiprofen also inhibits the subsequent release of cytochrome c and cell death, highlighting a novel mechanism of neuroprotection. nih.govplos.orgnih.gov

Table 2: Effect of R-Flurbiprofen on Aβ-Induced Mitochondrial Ca2+ Overload

Compound Concentration Inducer Inhibition of [Ca2+]mit Rise Reference

Anti-Oxidative Properties

Beyond its other mechanisms, R-flurbiprofen exhibits anti-oxidative properties that contribute to its protective effects, particularly under conditions of oxidative stress. embopress.orgresearchgate.net This activity involves the modulation of oxidative markers and the mitigation of cellular damage caused by reactive species.

Reduction of Nitrite (B80452)/Nitrate (B79036) Levels

Under oxidative stress conditions, R-flurbiprofen has been observed to reduce the levels of nitrite and nitrate in the brain. embopress.org These molecules are stable end-products of nitric oxide (NO) metabolism, and their levels are often elevated during inflammation and oxidative stress. In a study involving lipopolysaccharide (LPS)-treated rats, a model for endotoxic shock, the NO-donating derivative nitrothis compound (B1679000) was shown to dose-dependently inhibit the LPS-induced increase in plasma nitrate/nitrite (NOx) concentrations, whereas the parent this compound molecule had no effect. nih.gov In a different in vitro model using LPS-stimulated microglial cells, this compound derivatives were also found to significantly reduce the production of NO. doi.org

Attenuation of Lipid Peroxidation

Lipid peroxidation is a process of oxidative degradation of lipids that leads to cell damage, and it is a known feature of neurodegenerative diseases. doi.org R-flurbiprofen has been shown to attenuate lipid peroxidation in the brain in settings of oxidative stress. embopress.org This protective effect helps to preserve the integrity of cellular membranes against damage from reactive oxygen species. embopress.orgresearchgate.net The measurement of thiobarbituric acid reactive substances (TBARS) is a common method used to quantify lipid peroxidation. mdpi.com

Antineoplastic Mechanisms

This compound and its derivatives have demonstrated potential antineoplastic activity through mechanisms that are, in some cases, independent of COX inhibition. frontiersin.org

Inhibition of Tumor Cell Growth (In vitro and In vivo)

The R-enantiomer of this compound, which is significantly less potent as a COX inhibitor than its S-enantiomer, has been shown to inhibit the growth of tumor cells. frontiersin.org This activity has been observed in various cancer models, including in vitro cell cultures, in vivo xenograft mouse models of human tumors, and transgenic mouse models of tumorigenesis. frontiersin.org

Furthermore, novel derivatives of this compound have been synthesized and evaluated for their anti-cancer properties. For example, a this compound organoselenium compound, RY-1-92, was found to significantly inhibit the viability, colony formation, and migration of non-small cell lung cancer (NSCLC) cells (A549 and NCI-H460) in vitro. rsc.orgresearchgate.netnih.gov In vivo, RY-1-92 was also shown to decrease tumor size in a Lewis lung cancer tumor-bearing mouse model. rsc.orgresearchgate.netnih.gov The mechanism for this derivative was linked to inducing G2/M cell cycle arrest and apoptosis. rsc.orgresearchgate.net This evidence suggests that the this compound scaffold can be modified to develop compounds with significant anti-cancer activity. frontiersin.orgmdpi.com

Table 3: Antineoplastic Activity of this compound and its Derivatives

Compound Cancer Model Effect Study Type Reference
R-flurbiprofen Various tumor types Inhibits tumor cell growth In vitro, In vivo (xenograft & transgenic mice) frontiersin.org
RY-1-92 Non-small cell lung cancer (A549, NCI-H460 cells) Inhibits viability, colony formation, migration; Induces G2/M arrest and apoptosis In vitro rsc.orgresearchgate.net

Regulation of Prostate Stem Cell Antigen Expression

Research has revealed a specific regulatory role of the R-enantiomer of this compound, R-flurbiprofen, on the expression of Prostate Stem Cell Antigen (PSCA). biocrick.comnih.gov Unlike its S-enantiomer, R-flurbiprofen is not a potent inhibitor of COX enzymes. mdpi.com Studies utilizing gene expression profiling in a murine model of prostate cancer (TRAMP) identified PSCA as one of the most significantly up-regulated genes following treatment with R-flurbiprofen. biocrick.comnih.gov

The mechanism behind this regulation involves the activation of the AKT kinase signaling pathway. rndsystems.comtocris.combiocrick.com In vitro studies with TRAMP C1 murine prostate cancer cells demonstrated that R-flurbiprofen induced a dose-dependent increase in both PSCA protein expression and the activity of the psca promoter. biocrick.comwikigenes.org Further investigation using immunoblotting showed that R-flurbiprofen increased the expression of phosphorylated AKT at concentrations that stimulated psca promoter activity. biocrick.com Crucially, the up-regulation of PSCA protein expression by R-flurbiprofen could be prevented by the use of AKT inhibitors. biocrick.comnih.gov This suggests that the regulatory effect of R-flurbiprofen on PSCA is mediated through the activation of AKT kinase. biocrick.comuni-freiburg.de

Interestingly, this effect is not universal across all NSAID-like agents. While sulindac (B1681787) sulfone also increased psca promoter activity in TRAMP C1 cells, celecoxib did not show the same effect. biocrick.com These findings highlight a specific molecular action of R-flurbiprofen that is independent of COX inhibition and points towards a potential role in modulating cellular pathways relevant to prostate cancer. biocrick.commdpi.com

Inhibition of Fibroblast Proliferation

This compound has been shown to inhibit the proliferation of fibroblasts in vitro. rndsystems.comtocris.com Fibroblasts are key cells in the formation of connective tissue, and their proliferation is a critical component of processes such as wound healing and fibrosis. The inhibition of fibroblast proliferation is a mechanism shared by some anti-inflammatory drugs. drugbank.com

The anti-proliferative effect of this compound on fibroblasts may be linked to its broader mechanisms of action, including the inhibition of cyclooxygenase and the subsequent reduction in prostaglandin synthesis. nih.govucl.ac.uk Prostaglandins can have varied effects on cell proliferation. ucl.ac.uk Furthermore, some research suggests that this compound can suppress tumor angiogenesis by inactivating fibroblast growth factors, among other growth factors. nih.gov This indicates a potential mechanism for its anti-proliferative effects that extends beyond COX inhibition.

Studies have also looked at the broader class of NSAIDs, indicating that they can inhibit fibroblast proliferation through both prostaglandin-dependent and independent mechanisms. ucl.ac.uk While the precise downstream signaling pathways of this compound's inhibitory effect on fibroblast proliferation require further elucidation, its ability to modulate the growth of these cells is a recognized aspect of its molecular activity.

Research Findings on this compound's Molecular Mechanisms

Mechanism Model System Key Findings Reference(s)
Regulation of PSCA ExpressionMurine TRAMP Prostate Cancer CellsR-flurbiprofen up-regulates the expression of Prostate Stem Cell Antigen (PSCA). biocrick.comnih.gov
Regulation of PSCA ExpressionMurine TRAMP Prostate Cancer CellsThis regulation is mediated through the activation of the AKT kinase pathway. rndsystems.comtocris.combiocrick.com
Regulation of PSCA ExpressionMurine TRAMP Prostate Cancer CellsThe up-regulation of PSCA by R-flurbiprofen can be blocked by AKT inhibitors. biocrick.comnih.gov
Inhibition of Fibroblast ProliferationIn vitroThis compound inhibits the proliferation of fibroblasts. rndsystems.comtocris.com
Inhibition of Fibroblast ProliferationGeneral ResearchThis compound may suppress tumor angiogenesis by inactivating fibroblast growth factors. nih.gov

Pharmacokinetics and Biotransformation Pathways

Absorption Kinetics and Bioavailability.tandfonline.comdrugbank.comnih.govnih.govoup.com

Flurbiprofen (B1673479) is rapidly and almost completely absorbed after oral administration, with peak plasma concentrations typically reached within 0.5 to 4 hours. drugbank.com Studies in Wistar rats have shown that following both oral and rectal administration, plasma levels of a radiolabeled form of the compound peaked in 20 to 30 minutes before declining rapidly. tandfonline.comtandfonline.com The bioavailability of this compound is considered high, with systemic availability of the racemic mixture reported to be between 95% and 100%. oup.com The drug's lipophilic nature facilitates its passage across the lipid-rich cell membranes of the small intestine, where the majority of absorption occurs. ontosight.ai

The rate and extent of absorption can be route-dependent. For instance, buccal absorption of a this compound solution was found to be dependent on the duration of exposure to the buccal membrane. nih.gov A 1-minute mouthwash resulted in 5.2% of the dose being absorbed, which increased to 9.4% with a 5-minute mouthwash. nih.gov

Long-term administration of this compound does not appear to alter its own metabolism. nih.gov

Table 1: Bioavailability and Peak Plasma Time of this compound

Administration Route Peak Plasma Time (Tmax) Bioavailability
Oral 0.5 - 4 hours drugbank.com ~95-100% oup.com
Rectal (in rats) 20 - 30 minutes tandfonline.comtandfonline.com Not specified
Buccal (1-min mouthwash) Not specified 5.2% nih.gov

Influences of Co-administration on Absorption.umich.edunih.govhres.ca

The concurrent use of antacids, such as a suspension of aluminum and magnesium hydroxide (B78521) (Maalox), has been studied. In young, healthy volunteers, the co-administration of Maalox with a single oral dose of this compound had no significant effect on the rate or extent of its absorption. nih.gov However, in geriatric volunteers, there was a trend towards lower plasma concentrations and a reduced rate of absorption, although the differences were not statistically significant. nih.gov The extent of absorption in the geriatric group was not affected. nih.gov

Concomitant administration of aspirin (B1665792) (acetylsalicylic acid) has been shown to decrease the peak serum levels, as well as the rate and amount of this compound absorbed. hres.ca Conversely, this compound does not have a significant effect on the pharmacokinetics of aspirin. hres.ca

Inter-individual Variation in Absorption Profiles.oup.comumich.eduresearchgate.net

Significant inter-individual variability has been observed in the absorption of this compound, with plasma concentrations varying by up to 80-100%. researchgate.net This variability is considered a key characteristic of this compound's pharmacokinetics. researchgate.net One major contributing factor to this variation is the difference in gastric emptying rates among individuals. oup.comumich.edu The absorption of this compound from solid dosage forms is often complex and can be associated with a "double peak" phenomenon in the plasma concentration-time profile. oup.comresearchgate.net This bimodal absorption pattern has been observed in studies where the onset of the second absorption phase was linked to gastric emptying time. umich.edu

Genetic factors, specifically polymorphisms in the cytochrome P450 2C9 (CYP2C9) enzyme responsible for this compound's metabolism, also play a significant role in the inter-individual differences in its disposition. oup.com

Distribution Characteristics

Once absorbed into the systemic circulation, this compound is distributed throughout the body. Its distribution is characterized by high plasma protein binding and limited, but significant, penetration into certain tissues, including the central nervous system.

Plasma Protein Binding Dynamics (e.g., Albumin Interactions).drugbank.comontosight.ainih.govoup.comnih.gov

This compound is extensively bound to plasma proteins, with over 99% of the drug being bound, primarily to albumin. drugbank.comnih.govoup.com This high degree of protein binding limits the volume of distribution of the drug to approximately 0.12 L/kg. ontosight.ai The binding can be described by a one-site binding model within the therapeutic concentration range. nih.govoup.com

Interestingly, the association constant for this compound's binding to albumin decreases as the protein concentration increases. nih.govoup.com For example, the association constant was measured to be 3.04 x 10^6 M-1 at an albumin concentration of 2 g/100 ml, which decreased to 1.19 x 10^6 M-1 at an albumin concentration of 4 g/100 ml. nih.govoup.com The binding of this compound to plasma proteins is not dependent on pH within the range of 7.0 to 8.0. nih.govoup.com

This compound binds to a different primary site on albumin (Type II) than some other drugs like anticoagulants, sulfonamides, and phenytoin (B1677684) (Type I). hres.ca Stereoselectivity in protein binding has also been reported, with the S-(+)-enantiomer exhibiting different binding characteristics than the R-(-)-enantiomer. nih.gov

Table 2: this compound Plasma Protein Binding

Parameter Value Reference
Percentage Bound >99% drugbank.comnih.govoup.com
Primary Binding Protein Albumin drugbank.comontosight.ainih.govoup.com
Volume of Distribution ~0.12 L/kg ontosight.ai
Association Constant (2 g/100ml albumin) 3.04 x 10^6 M-1 nih.govoup.com

Central Nervous System (CNS) Penetration and Enantiomeric Differences.nih.govnih.govnih.gov

This compound can penetrate the blood-brain barrier and enter the central nervous system (CNS). Studies in children have shown that this compound concentrations in the cerebrospinal fluid (CSF) can be approximately seven times higher than the unbound concentrations in plasma. nih.gov

The penetration into the CNS exhibits enantiomeric differences. Following intravenous injection of this compound axetil, a prodrug of this compound, both the S(+)- and R(-)-enantiomers were detected in the CSF as early as 5 minutes post-injection. nih.gov However, the S(+)-enantiomer demonstrated faster and greater CNS penetration. nih.gov At 50 minutes post-injection, the CSF/plasma concentration ratio for the S(+)-enantiomer was nearly double that of the R(-)-enantiomer (1.829% vs. 1.010%). nih.gov

In animal studies, the brain penetration of NSAIDs, including this compound, has been noted to be generally low. nih.gov Racemization of the enantiomers can occur, with studies in mice showing that 6-7% of S-flurbiprofen was converted to the R-form, while 22-30% of R-flurbiprofen was converted to the S-form. nih.gov

Tissue-Specific Distribution and Accumulation.tandfonline.comtandfonline.comdovepress.comdovepress.comresearchgate.net

This compound exhibits a wide tissue distribution, although there is no evidence of accumulation in any specific tissue over time. tandfonline.comtandfonline.com In studies with rats, radioactivity from a labeled form of the compound was found in various tissues after oral and rectal administration. tandfonline.com

Research using ex vivo human pharynx tissue has shown that this compound can penetrate and accumulate within this tissue. dovepress.com Following the application of a this compound spray, 46.50% of the applied dose was recovered from within the pharynx tissue. dovepress.com For a lozenge formulation, 54.65% of the applied dose was recovered from within the tissue. dovepress.com

In a study using a rat model of rheumatoid arthritis, a lipid nanosphere formulation of this compound axetil showed distribution to various organs, including the liver and lungs. dovepress.com Ex vivo studies using non-everted intestinal sacs from rats have also been used to investigate the tissue accumulation of this compound. researchgate.net

Metabolic Pathways and Enantiomeric Biotransformation

The metabolism of this compound is a complex process primarily occurring in the liver and involves several key pathways, including oxidation and conjugation. oup.compharmgkb.org The commercially available form of this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers: (S)-flurbiprofen and (R)-flurbiprofen. drugbank.com The (S)-enantiomer is largely responsible for the anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, while both enantiomers may contribute to its analgesic effects. drugbank.com

Hepatic Metabolism and Cytochrome P450 2C9 Activity

The primary route of this compound metabolism is through oxidation by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.comontosight.ai Specifically, CYP2C9 is the principal enzyme responsible for the metabolism of this compound. drugbank.comnih.govpharmgkb.org This enzyme facilitates the hydroxylation of this compound to its main metabolite, 4'-hydroxy-flurbiprofen. drugbank.comnih.gov The metabolism mediated by CYP2C9 is largely non-stereoselective, meaning it acts on both the (R) and (S) enantiomers. oup.com Due to its significant reliance on CYP2C9 for clearance, this compound is often used as a probe substrate to assess the in vivo activity of this enzyme. oup.comcapes.gov.br The activity of CYP2C9 can vary among individuals, contributing to inter-individual differences in this compound's pharmacokinetics. oup.comresearchgate.net

Formation and Activity of Primary and Secondary Metabolites (e.g., 4'-hydroxy-flurbiprofen)

The main oxidative metabolite of this compound is 4'-hydroxy-flurbiprofen, formed through the action of CYP2C9. drugbank.comwjpmr.com This primary metabolite has demonstrated significantly less anti-inflammatory activity compared to the parent compound in animal studies. drugbank.comhres.ca While some sources describe 4'-hydroxy-flurbiprofen as inactive, others characterize it as a major active metabolite. nih.govcaymanchem.combiomol.com For instance, 4'-hydroxy-flurbiprofen can inhibit COX-1 by 94% at a high concentration (1,000 µM) but does not inhibit the cyclooxygenation of arachidonic acid. caymanchem.combiomol.combertin-bioreagent.com It can, however, completely inhibit the cyclooxygenation of 2-arachidonoyl glycerol (B35011) at a concentration of 300 µM. caymanchem.combiomol.combertin-bioreagent.com Furthermore, it inhibits the hydrolysis of anandamide (B1667382) by fatty acid amide hydrolase (FAAH) in rat brain homogenates. caymanchem.combiomol.combertin-bioreagent.com

Other metabolites, such as 3',4'-dihydroxythis compound, are also formed. ontosight.ai In addition to hydroxylated metabolites, this compound can undergo deacetylation to form deacetylthis compound.

Glucuronidation and Sulphation Conjugation

Following oxidation, this compound and its hydroxylated metabolites undergo phase II conjugation reactions, primarily glucuronidation. pharmgkb.orgnih.gov This process involves the attachment of a glucuronic acid moiety to the drug molecule, which increases its water solubility and facilitates its excretion from the body. frontiersin.org Several UDP-glucuronosyltransferase (UGT) enzymes are involved in this process, with UGT2B7 being the most active in catalyzing the glucuronidation of this compound. wjpmr.comnih.gov Other UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, and 2B4, also contribute. wjpmr.com

The glucuronidation of this compound is stereoselective. Studies have shown that the (R)-enantiomer of this compound is glucuronidated at a higher rate than the (S)-enantiomer. helsinki.fi While glucuronidation is the predominant conjugation pathway, sulfation, another phase II reaction, can also occur, though it is generally considered a secondary pathway for many phenolic compounds. nih.gov

Enantiomeric Inversion Dynamics (R to S) Across Species

A notable aspect of the pharmacokinetics of some 2-arylpropionic acid NSAIDs is the unidirectional metabolic inversion of the (R)-enantiomer to the pharmacologically more active (S)-enantiomer. nih.gov However, in the case of this compound, this inversion is highly species-dependent. In humans, there is negligible inversion of (R)-flurbiprofen to (S)-flurbiprofen. researchgate.netmdpi.comnih.gov This is a significant point of differentiation from other profens like ibuprofen (B1674241).

In contrast, significant (R) to (S) inversion occurs in other species. For example, the fraction of (R)-flurbiprofen inverted to its antipode is approximately 0.39 in dogs and 1.00 in guinea pigs. nih.gov Mice also exhibit a relatively high rate of inversion. researchgate.netnih.gov Rats, on the other hand, show a low level of chiral inversion, making them a more suitable animal model for studying the enantiomers of this compound in a manner that reflects human metabolism. nih.govresearchgate.netnih.gov The enzyme α-methylacyl-CoA racemase (AMACR) is known to be involved in this chiral inversion pathway. researchgate.netnih.gov

Enantiomeric Inversion of (R)-Flurbiprofen Across Species

SpeciesFraction Inverted (Fi) from R to SReference
HumanNegligible (<5%) researchgate.netmdpi.comnih.gov
Dog0.39 nih.gov
Guinea Pig1.00 nih.gov
Mouse (C57Bl/6)37.7% nih.gov
Mouse (SJL)24.7% nih.gov
Rat (Sprague-Dawley)<5% nih.gov
Rat (Dark Agouti)1.4% nih.gov
Rat (Lewis)4.1% nih.gov
Gerbil0.05 nih.gov

Genetic Polymorphism and Inter-Individual Variability in Metabolism

Significant inter-individual variability in the metabolism and clearance of this compound is largely attributed to genetic polymorphisms in the CYP2C9 gene. oup.comresearchgate.net The CYP2C9 gene is highly polymorphic, with several variant alleles that result in decreased or deficient enzyme activity. nih.govuspharmacist.com The most common variant alleles are CYP2C92* and CYP2C93*. researchgate.net

Individuals can be classified into different metabolizer phenotypes based on their CYP2C9 genotype:

Extensive metabolizers (e.g., CYP2C91/1): Possess two wild-type alleles and exhibit normal enzyme activity. nih.govresearchgate.net

Intermediate metabolizers (e.g., CYP2C91/2, CYP2C91/3): Carry one variant allele, leading to reduced enzyme activity. nih.govresearchgate.net

Poor metabolizers (e.g., CYP2C92/2, CYP2C92/3, CYP2C93/3): Have two variant alleles, resulting in significantly decreased metabolic capacity. nih.govresearchgate.net

Studies have shown that individuals who are poor metabolizers of CYP2C9 substrates have a higher exposure to this compound due to reduced metabolic clearance. nih.gov This can lead to abnormally high plasma levels of the drug. nih.gov The clearance of this compound is markedly decreased in individuals with the CYP2C91/3 genotype compared to those with the wild-type CYP2C91/1 genotype. dovepress.com Consequently, dose adjustments are recommended for patients known or suspected to be poor CYP2C9 metabolizers to avoid potential adverse effects. nih.gov

Elimination Kinetics

This compound and its metabolites are primarily eliminated from the body via the kidneys through urinary excretion. drugbank.comhres.ca Approximately 70% of a dose is eliminated in the urine as the parent drug and its metabolites. drugbank.com Less than 3% of this compound is excreted unchanged in the urine. drugbank.com The hydroxylated metabolites account for about 60-80% of the excreted amount. hres.ca

The elimination of this compound from the plasma follows a biphasic pattern and is generally rapid. nih.gov The elimination half-life of racemic this compound is approximately 5.7 hours. ontosight.aihres.ca There is some evidence of stereoselectivity in the half-life, with the half-life of R-flurbiprofen being around 4.7 hours and S-flurbiprofen being slightly longer. drugbank.com Long-term administration does not appear to induce or inhibit its own metabolism. nih.gov

Pharmacokinetic Parameters of this compound

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)0.5 - 4 hours drugbank.comoup.com
Protein Binding>99% drugbank.comoup.com
Elimination Half-life (t1/2)~5.7 hours (racemate) ontosight.aihres.ca
Elimination Half-life (t1/2) - R-enantiomer4.7 hours drugbank.com
Elimination Half-life (t1/2) - S-enantiomerNot specified in sources
Renal Excretion (unchanged drug)<3% drugbank.com
Renal Excretion (metabolites)~70% of dose drugbank.com

Renal Excretion of Parent Compound and Metabolites

The kidneys are the primary route of elimination for this compound and its metabolites. nih.govrxlist.com Following oral administration, approximately 70% of the this compound dose is excreted in the urine as both the unchanged parent drug and its various metabolites. drugbank.com However, very little of the drug is excreted in its original form; less than 3% of a dose is eliminated as unchanged this compound in the urine. nih.govdrugbank.comnih.gov

The primary metabolite of this compound is 4'-hydroxy-flurbiprofen, which is formed in the liver via the cytochrome P450 enzyme CYP2C9. drugbank.comfda.gov Other identified metabolites include 3',4'-dihydroxy-flurbiprofen and 3'-hydroxy-4'-methoxy-flurbiprofen. nih.govuoa.gr These metabolites, along with conjugated forms of this compound, constitute the majority of the substances eliminated through the kidneys. nih.govontosight.ai

In individuals with normal renal function, the excretion of this compound is virtually complete within 24 hours of the last dose. hres.ca However, in patients with moderate to severe renal impairment, the elimination of 4'-hydroxy-flurbiprofen is reduced. nih.govrxlist.com This can lead to the accumulation of this compound metabolites, although the half-life of the parent compound remains unchanged. fda.gov Studies in patients with end-stage renal disease have shown a marked reduction in the elimination of the 4'-hydroxy-flurbiprofen metabolite. hres.ca

Table 1: Urinary Excretion of this compound and its Metabolites

SubstancePercentage of Dose Excreted in UrineSource
Parent this compound < 3% nih.govdrugbank.comnih.gov
Parent this compound and Metabolites ~ 70% drugbank.com
Metabolites (in animal models) Showed little anti-inflammatory activity drugbank.comfda.gov

Elimination Half-Life and Accumulation Profile

The elimination half-life of this compound, which is the time it takes for the concentration of the drug in the plasma to reduce by half, is relatively short. For the racemic mixture, the mean terminal disposition half-life is approximately 5.7 hours. nih.govontosight.aiwikipedia.org There are slight differences between the enantiomers, with the half-life of R-flurbiprofen being about 4.7 hours and S-flurbiprofen being about 5.7 hours. drugbank.com

Due to its relatively short half-life, there is little evidence of this compound accumulation in the body following multiple doses. nih.govhres.ca The elimination half-life of this compound has been found to be unchanged in patients with renal impairment. rxlist.comfda.gov However, as mentioned previously, the metabolites of this compound can accumulate in patients with moderate to severe renal dysfunction. nih.gov

The pharmacokinetics of this compound appear to be similar in geriatric patients compared to younger adults, with no significant accumulation observed with multiple doses. nih.gov

Table 2: Elimination Half-Life of this compound Enantiomers

EnantiomerElimination Half-Life (hours)Source
R-flurbiprofen 4.7 drugbank.com
S-flurbiprofen 5.7 drugbank.com
This compound (general) 5.7 - 10 hres.ca

Preclinical Research Models and Methodologies

In Vitro Studies

In vitro studies have been instrumental in characterizing the biochemical and cellular effects of flurbiprofen (B1673479). These studies utilize isolated enzymes, cultured cells, and other controlled laboratory systems to investigate the drug's activity at a molecular level.

Enzyme Inhibition Assays (e.g., COX-1, COX-2, FAAH)

Enzyme inhibition assays are a cornerstone of this compound research, primarily focusing on its interaction with cyclooxygenase (COX) enzymes and fatty acid amide hydrolase (FAAH).

Cyclooxygenase (COX) Inhibition: this compound is recognized as a potent, non-selective inhibitor of both COX-1 and COX-2 isoenzymes. stemcell.comnih.gov The S-enantiomer of this compound is a more potent inhibitor of COX isoenzymes than the R-isomer. In studies using human recombinant COX-1 and COX-2, this compound demonstrated IC50 values of 0.1 μM and 0.4 μM, respectively. stemcell.com The S(+) enantiomer, in particular, has shown high selectivity for inhibiting COX-1 over induced COX-2 in homogenates of human iris tissue. nih.govdrugbank.com Specifically, S(+) this compound inhibited prostaglandin (B15479496) E2 (PGE2) production in untreated iris tissue homogenates with an IC50 of 8 x 10⁻¹⁰ M, while the IC50 for LPS-stimulated tissue was 3 x 10⁻⁶ M. nih.govdrugbank.com

The R-enantiomer, R-flurbiprofen, is significantly less active as a direct COX inhibitor, showing only marginal inhibition of purified COX-1 and COX-2. nih.govembopress.org However, in a human whole-blood assay, R-flurbiprofen did inhibit the release of thromboxane (B8750289) B2 (a COX-1 product) and PGE2 (a COX-2 product) with IC50 values of 130 µM and 246 µM, respectively. nih.gov

Compound/EnantiomerTarget EnzymeIC50 ValueAssay System
(±)-FlurbiprofenHuman COX-10.1 µMRecombinant Enzyme stemcell.com
(±)-FlurbiprofenHuman COX-20.4 µMRecombinant Enzyme stemcell.com
S(+)-FlurbiprofenConstitutive COX-18 x 10⁻¹⁰ MHuman Iris Homogenate nih.govdrugbank.com
S(+)-FlurbiprofenInduced COX-23 x 10⁻⁶ MHuman Iris Homogenate nih.govdrugbank.com
R-FlurbiprofenCOX-1130 µMHuman Whole Blood nih.gov
R-FlurbiprofenCOX-2246 µMHuman Whole Blood nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound and its derivatives have been investigated for their ability to inhibit FAAH, an enzyme that degrades endocannabinoids like anandamide (B1667382). nih.gov Inhibition of FAAH can lead to increased endocannabinoid levels, which may contribute to analgesic and anti-inflammatory effects. Studies using rat brain homogenates have shown that this compound inhibits the hydrolysis of anandamide. nih.govplos.org The potency of this inhibition is pH-dependent, being greater at a more acidic pH of 6.0 compared to 7.3. nih.govplos.org Amide derivatives of this compound, such as Flu-AM1, have been synthesized and show enhanced FAAH inhibitory activity compared to the parent compound. nih.govplos.org For instance, the (R)- and (S)-enantiomers of Flu-AM1 inhibit rat brain FAAH with IC50 values of 0.74 μM and 0.99 μM, respectively. plos.org

CompoundTarget EnzymeIC50 ValueAssay System
(R)-Flu-AM1Rat Brain FAAH0.74 µMHomogenate plos.org
(S)-Flu-AM1Rat Brain FAAH0.99 µMHomogenate plos.org
Flu-AM3Rat Brain FAAH0.11 µMHomogenate nih.gov

Cell Culture Models for Inflammatory Response Assessment

Cell culture models are crucial for understanding how this compound modulates inflammatory pathways within cells. Human respiratory epithelial cell lines, such as A549 cells, have been used to model the inflammatory response to viral and bacterial triggers. nih.gov In these models, this compound has been shown to significantly reduce prostaglandin E2 (PGE2) concentrations stimulated by lipopolysaccharide (LPS) and peptidoglycan. nih.gov This anti-inflammatory effect was observed rapidly, within 30 seconds of application. nih.gov

Similarly, in rat peritoneal leukocytes stimulated with a bacterial suspension, the S-enantiomer of this compound (SFP) demonstrated potent inhibition of PGE2 production with an IC50 value of 14 nM, which was significantly more potent than racemic this compound (FP) and the R-enantiomer (RFP). scirp.org These studies highlight the stereospecificity of this compound's anti-inflammatory action at the cellular level. scirp.org R-flurbiprofen has also been shown to reduce extracellular PGE2 levels in various cancer and immune cell cultures, acting through a dual mechanism that involves inhibiting the translocation of cPLA2α and trapping PGE2 inside cells by inhibiting the MRP4 transporter. mdpi.com

Cell-Based Assays for Cancer Biology (e.g., Tumor Cell Growth, Fibroblast Proliferation)

The effects of this compound on cancer cells have been explored using various cell-based assays. In studies with human colorectal cancer cell lines like SW620, this compound was found to inhibit cell proliferation in a concentration- and time-dependent manner. ingentaconnect.comspandidos-publications.comnih.gov These studies, utilizing methods like the Cell Counting Kit-8 (CCK-8) assay and colony formation assays, demonstrated that this compound also suppresses the invasion and migration of cancer cells. ingentaconnect.comspandidos-publications.comnih.gov The mechanism for these effects appears to be linked to the inhibition of COX-2 expression. ingentaconnect.comspandidos-publications.comnih.gov

Furthermore, in human brain tumor cell lines derived from medulloblastoma and glioblastoma multiforme, this compound effectively inhibited cell growth in a dose-dependent fashion. nih.gov These studies revealed that this compound treatment alters the cell cycle, leading to a reduction in the number of cells in the G1 and G2 phases and an increase in the S phase. nih.gov In addition to tumor cells, this compound has also been shown to inhibit the proliferation of human ocular fibroblasts in vitro. arvojournals.org

Cell LineAssayKey Finding
SW620 (Colorectal Cancer)CCK-8, Colony FormationInhibition of proliferation ingentaconnect.comspandidos-publications.comnih.gov
SW620 (Colorectal Cancer)Transwell, Wound HealingInhibition of invasion and migration ingentaconnect.comspandidos-publications.comnih.gov
Medulloblastoma & GlioblastomaCell Proliferation AssayDose-dependent growth inhibition nih.gov
Human Ocular FibroblastsCell Proliferation AssayInhibition of proliferation arvojournals.org

Human Embryonic Stem Cell (hESC) Studies for Self-Renewal and Pluripotency

Research has indicated that this compound can influence the fate of human embryonic stem cells (hESCs). Studies have shown that this compound helps maintain the self-renewal and pluripotency of hESCs, even when they are grown in conditions that would typically induce differentiation. stemcell.comstemcell.com High-throughput screening assays have identified this compound as one of several compounds that can promote hESC self-renewal in a dose-dependent manner. researchgate.net Histone modification profiling has further revealed that while certain histone methylations are characteristic of differentiation initiation, cells treated with this compound were not yet lineage-committed, suggesting a role in maintaining a pluripotent state. nih.gov

Ex Vivo Tissue Models (e.g., Human Cadaveric Pharynx Tissue, Rat Brain Synaptoneurosomes)

Ex vivo models provide a bridge between in vitro and in vivo research by using tissue samples in a controlled laboratory setting.

Human Cadaveric Pharynx Tissue: To investigate the local delivery of this compound for sore throat relief, ex vivo models using human cadaveric pharynx tissue have been developed. medpharm.comresearchgate.netnih.govresearchgate.netnih.gov Using a Franz diffusion cell model, these studies have demonstrated that this compound from both spray and lozenge formulations can penetrate through the full thickness of the mucosal tissue. researchgate.netnih.govresearchgate.netnih.gov Quantification using high-performance liquid chromatography and visualization via microautoradiography confirmed that this compound reaches the lamina propria, where nerve fibers are located. researchgate.netnih.govresearchgate.netnih.gov For instance, after one hour of application, 46.50% of the applied dose from a spray and 54.65% from a lozenge were recovered within the pharynx tissue. nih.gov

Rat Brain Synaptoneurosomes: Ex vivo studies using synaptoneurosomes prepared from rat brains have been used to explore the neuroprotective effects of this compound. nih.govcdri.res.in These preparations, which are enriched in synaptic components, allow for the study of synaptic function. In these models, this compound was found to inhibit the acid-mediated rise in intracellular calcium levels, suggesting a potential mechanism for its neuroprotective effects in conditions like focal cerebral ischemia. nih.govcdri.res.in

In Vivo Animal Models

In vivo animal models are essential for evaluating the systemic effects, efficacy, and physiological responses to this compound in a living organism. Various animal models have been employed to study its anti-inflammatory, analgesic, and anti-cancer properties.

Rodent models are commonly used to assess the anti-inflammatory and analgesic activity of this compound. For example, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, oral administration of R-flurbiprofen attenuated the disease's progression, reduced immune cell infiltration in the central nervous system, and alleviated hyperalgesia. embopress.org In models of prolonged and neuropathic pain in rats, this compound derivatives have shown significant analgesic activity. nih.gov For instance, the derivative Flu-AM4 was effective in the formalin test and the chronic constriction injury model of neuropathic pain. nih.gov

In the context of cancer research, this compound has been evaluated in animal models of various cancers, including prostate cancer and urinary bladder cancer. stemcell.comstemcell.com These studies have demonstrated that this compound can inhibit tumor growth in vivo. stemcell.com

Furthermore, animal models have been crucial for studying the pharmacokinetics of this compound. For instance, rat models have been used to investigate the brain uptake of this compound following intranasal administration, a potential route for delivering the drug to the central nervous system for conditions like Alzheimer's disease. nih.gov

Inflammatory and Pain Models

Experimental Autoimmune Encephalomyelitis (EAE) serves as a widely used animal model for multiple sclerosis (MS). Studies have utilized this model to assess the potential of R-flurbiprofen, the non-cyclooxygenase inhibiting enantiomer of this compound. nih.govresearchgate.net

Research Findings:

In both primary progressive EAE in C57BL6/J mice and relapsing-remitting EAE in SJL mice, oral administration of R-flurbiprofen has been shown to prevent and attenuate the disease. nih.govresearchgate.netnih.gov This was observed even when treatment was initiated after the first disease flare. nih.govresearchgate.netnih.gov Key findings from these studies include:

Reduced Inflammation and Infiltration: R-flurbiprofen significantly reduced immune cell infiltration, microglia activation, and inflammation in the spinal cord, brain, and optic nerve. nih.govresearchgate.netnih.gov

Myelin Protection: The treatment attenuated the destruction of myelin and the hyperalgesia associated with EAE. nih.govresearchgate.netnih.gov

Immunomodulation: An increase in CD4+CD25+FoxP3+ regulatory T cells, CTLA4+ inhibitory T cells, and the anti-inflammatory cytokine interleukin-10 was observed. nih.govnih.gov Concurrently, there was a strong reduction in the upregulation of pro-inflammatory genes in the spinal cord. nih.govnih.gov

Endocannabinoid System Modulation: The therapeutic effects were associated with an increase in plasma and cortical endocannabinoids. nih.govnih.gov

These findings suggest that R-flurbiprofen's efficacy in EAE models is attributable to its anti-inflammatory, immunomodulatory, and endocannabinoid-modulating properties. researchgate.netnih.gov

Table 1: Effects of R-Flurbiprofen in EAE Mouse Models

Model Key Findings References
Primary Progressive EAE (C57BL6/J mice) Prevented and attenuated disease, reduced immune cell infiltration and inflammation, attenuated myelin destruction. nih.govresearchgate.netnih.gov

Neuropathic pain models, such as those induced by sciatic nerve injury, are critical for evaluating analgesics. The Spared Nerve Injury (SNI) and Chronic Constriction Injury (CCI) models are two such examples where the effects of R-flurbiprofen have been investigated. nih.gov

Research Findings:

Studies have demonstrated that R-flurbiprofen effectively reduces neuropathic pain in rat models of SNI and CCI. nih.gov The key mechanism appears to be the restoration of the balance of endocannabinoids, which is disrupted following peripheral nerve injury. nih.govresearchgate.net

Pain Alleviation: R-flurbiprofen treatment led to a significant reversal of hypersensitivity to heat, cold, and pressure (allodynia) that is characteristic of these models. nih.gov

Endocannabinoid Restoration: The compound was found to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down anandamide, and normalize the expression of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), an enzyme involved in anandamide synthesis. nih.govresearchgate.net This action restores endocannabinoid levels in the dorsal root ganglia, spinal cord, and forebrain. nih.govresearchgate.net

Reduced Neuroinflammation: By restoring endocannabinoid levels, R-flurbiprofen reduces glutamate (B1630785) release in the dorsal horn of the spinal cord and attenuates microglia activation. nih.govresearchgate.net

A this compound analogue, Flu-AM4, has also shown activity in a chronic constriction injury model, where it reduced the spinal expression of iNOS, COX-2, and NFκB. diva-portal.org

Table 2: R-Flurbiprofen Effects in Neuropathic Pain Models

Model Key Outcomes Mechanism References
Spared Nerve Injury (SNI) Reversal of allodynia Restoration of endocannabinoid balance, reduced glutamate release nih.gov

The formalin test is a widely used model of inflammatory pain that involves two distinct phases: an initial neurogenic phase followed by a later inflammatory phase.

Research Findings:

This compound and its derivatives have demonstrated efficacy in this model.

Biphasic Pain Reduction: this compound axetil was shown to effectively relieve the second-phase inflammatory pain in rats. nih.govamegroups.org This was accompanied by a decrease in the levels of inflammatory cytokines such as TNF-α and IL-6 in the hippocampus. nih.govamegroups.org

Analgesic Activity of Analogues: A novel this compound analogue, Flu-AM4, was also found to be active in the formalin-induced pain model. diva-portal.orgnih.gov

Prodrug Efficacy: A mutual prodrug of this compound, 2-oxo-2H-chromen-7-yl-2-(2-fluorobiphenyl-4-yl)propanoate, showed a significant reduction in paw licking with a 58% inhibition. nih.govdovepress.com

The model successfully demonstrates the anti-inflammatory and analgesic properties of this compound and its related compounds. nih.govamegroups.org

Table 3: this compound in Formalin-Induced Pain Model

Compound Phase of Action Key Findings References
This compound Axetil Second Phase (Inflammatory) Reduced pain score, decreased hippocampal TNF-α and IL-6. nih.govamegroups.org
Flu-AM4 Not specified Active in the model. diva-portal.orgnih.gov

Models such as carrageenan-induced paw edema and adjuvant-induced arthritis are standard for assessing the anti-inflammatory activity of NSAIDs.

Research Findings:

Carrageenan-Induced Paw Edema: this compound has been shown to inhibit carrageenan-induced paw edema through the inhibition of COX. researchgate.net Studies with this compound-antioxidant mutual prodrugs demonstrated a significant reduction in inflammation. nih.govdovepress.com A 1% this compound transdermal gel also significantly inhibited edema formation. yakhak.org Proniosome formulations of this compound have also been shown to decrease paw inflammation. acs.org

Adjuvant-Induced Arthritis: In a rat model of adjuvant-induced arthritis, a topical plaster of S(+)-flurbiprofen was found to decrease prostaglandin E2 content in the inflamed paw and reduce hyperalgesia. nih.gov Multiple applications of the plaster also alleviated inflammatory pain and edema. nih.gov Studies on the plasma protein binding of this compound in adjuvant-induced arthritic rats have also been conducted. tandfonline.com

These models confirm the potent anti-inflammatory effects of this compound in various formulations.

Formalin-Induced Inflammatory Pain Models

Neurodegenerative Disease Models

Transgenic mouse models that overexpress the amyloid precursor protein (APP) are instrumental in studying Alzheimer's disease (AD) pathology, particularly the secretion of amyloid-beta (Aβ) peptides, with Aβ42 being a key pathological species.

Research Findings:

Certain NSAIDs, including this compound, have been found to selectively lower the secretion of the highly amyloidogenic Aβ42 peptide. acs.orguky.edu

Selective Aβ42 Reduction: R-flurbiprofen (tarenflurbil) has been shown to selectively lower Aβ42 levels in cell culture and in the brains of young Tg2576 APP mice. uky.edunih.gov This effect is independent of COX inhibition. uky.edu

Gamma-Secretase Modulation: The mechanism for this selective reduction is believed to be the modulation of γ-secretase, the enzyme complex responsible for the final cleavage of APP to produce Aβ peptides. nih.govfrontiersin.org this compound and its enantiomers have been shown to directly target the γ-secretase complex. nih.govjci.org

Cognitive Improvement: Chronic administration of R-flurbiprofen before significant plaque deposition in Tg2576 mice was found to attenuate spatial learning deficits. nih.gov

Analogue Development: New this compound analogues have been synthesized with the aim of increasing Aβ42 inhibitory potency while eliminating anti-COX activity. acs.org Some of these analogues have shown significant decreases in plasma Aβ42 concentrations in transgenic mouse models. acs.org

Nanoparticle Delivery: To enhance brain penetration, this compound has been encapsulated in polylactide nanoparticles, which were able to transport the drug across an in vitro blood-brain barrier model and modulate γ-secretase activity to decrease Aβ42 levels. nih.gov

While clinical trials with tarenflurbil (B1684577) in AD patients did not yield positive results, attributed in part to low potency and brain penetration, the preclinical findings continue to highlight the potential of γ-secretase modulation as a therapeutic strategy for AD. researchgate.net

Table 4: this compound in Alzheimer's Disease Mouse Models

Model Compound Key Findings References
Tg2576 APP Mice R-Flurbiprofen Selectively lowered brain Aβ42, attenuated spatial learning deficits. uky.edunih.gov
APP Transgenic Mice This compound, R- and S-enantiomers Selectively lowered brain Aβ42 by modulating γ-secretase. nih.gov
Focal Cerebral Ischemia Models

This compound has been investigated for its neuroprotective effects in preclinical models of focal cerebral ischemia, which mimic the conditions of a stroke. mdbneuro.com In these models, typically involving the transient occlusion of the middle cerebral artery (MCAO) in rats, the administration of this compound has been shown to reduce the extent of brain damage. nih.govcdri.res.in

Research indicates that this compound can attenuate cerebral ischemia/reperfusion injury. nih.gov Studies have demonstrated that treatment with this compound prior to ischemia and after reperfusion significantly reduces the volume of the cerebral infarct and improves neurobehavioral deficits. cdri.res.in One of the proposed mechanisms for this neuroprotective effect is the inhibition of the inflammatory response that follows an ischemic event. nih.gov

Specifically, this compound has been found to suppress the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the ischemic penumbra, the area surrounding the core ischemic region. nih.gov This anti-inflammatory action is believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov Furthermore, this compound has been shown to inhibit acid-sensing ion channel 1a (ASIC1a), which plays a role in the intracellular calcium overload that leads to neuronal death during cerebral ischemia. cdri.res.in By blocking ASIC1a, this compound helps to reduce this calcium influx and subsequent cell death. cdri.res.in

ModelKey FindingsProposed Mechanism of Action
Transient Middle Cerebral Artery Occlusion (MCAO) in ratsReduced cerebral infarct volume and improved neurobehavioral outcomes. cdri.res.inInhibition of ASIC1a, leading to decreased intracellular calcium overload. cdri.res.in
Transient MCAO in ratsDecreased expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.govSuppression of the NF-κB signaling pathway. nih.gov
Cognitive Impairment Models

The potential of this compound and its derivatives to address cognitive deficits has been explored in various preclinical models. One area of focus has been in models relevant to Alzheimer's disease. For instance, chronic administration of R-flurbiprofen, an enantiomer of this compound, has been shown to attenuate spatial learning deficits in Tg2576 mice, a transgenic model of Alzheimer's disease, particularly when given before significant plaque deposition. researchgate.net In a triple transgenic model of Alzheimer's disease (3xTg-AD), treatment with R-flurbiprofen improved cognition in the radial arm water maze test. nih.gov

Another approach has involved models of cholinergic blockade, which induces cognitive deficits. In this context, a nitric oxide (NO)-donating derivative of this compound, HCT-1026, was found to reverse cognitive deficits induced by scopolamine (B1681570) in behavioral assays. nih.gov This effect was not observed with this compound itself, suggesting the NO moiety plays a crucial role in this specific model. nih.gov

Furthermore, in a rat model of mild cognitive impairment (MCI) combined with inflammatory pain, this compound axetil was shown to alleviate the negative impact of the pain on cognitive function. amegroups.cn The mechanism in this model was linked to a reduction in the expression of inflammatory factors in the brain tissue. amegroups.cn

ModelCompoundKey FindingsProposed Mechanism of Action
Tg2576 mice (Alzheimer's model)R-flurbiprofenAttenuated spatial learning deficits. researchgate.netSelective lowering of Aβ42. researchgate.net
3xTg-AD mice (Alzheimer's model)R-flurbiprofenImproved cognition and reduced hyperphosphorylated tau. nih.govDecreased elevated glutamine levels. nih.gov
Scopolamine-induced cholinergic blockadeHCT-1026 (NO-flurbiprofen)Reversed cognitive deficits. nih.govStimulation of NO/cGMP signaling. nih.gov
MCI rats with inflammatory painThis compound axetilAlleviated cognitive impairment. amegroups.cnReduced expression of inflammatory factors in the brain. amegroups.cn

Oncological Models (e.g., Prostate Cancer, Fibrosarcoma, Brain Cancer)

The potential anti-cancer properties of this compound and its derivatives have been investigated in several preclinical oncological models.

Prostate Cancer: In the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, E-7869 (R-flurbiprofen) was shown to inhibit the progression of prostate cancer. nih.gov Treatment with R-flurbiprofen resulted in a lower incidence of primary tumors and metastasis. nih.govcambridge.org this compound-thioether derivatives have also demonstrated potential against prostate cancer cell lines by inducing apoptosis. uga.edu Specifically, certain derivatives were found to suppress the activity of the AKT protein, which is known to promote cancer cell growth. uga.edu

Fibrosarcoma: The HT1080 human fibrosarcoma xenograft model is utilized to study cancer cachexia, a wasting syndrome that can accompany cancer. criver.com While direct studies of this compound in this specific cachexia model are not detailed, research has explored the use of nonsteroidal anti-inflammatory drugs (NSAIDs) in combination with chemotherapeutics in fibrosarcoma models. researchgate.net For instance, the combination of imatinib (B729) mesylate and dexketoprofen, another NSAID, has been evaluated in a mouse fibrosarcoma model. researchgate.net

Brain Cancer: Preclinical models of glioblastoma, an aggressive form of brain cancer, are used to test novel therapeutic strategies. frontiersin.orgnih.gov While specific studies on this compound in these advanced models are emerging, the broader class of NSAIDs has been considered in the context of brain cancer. larvol.com

Cancer TypeModelCompound/DerivativeKey Findings
Prostate CancerTRAMP mouse modelE-7869 (R-flurbiprofen)Inhibited cancer progression, reduced primary tumor and metastasis incidence. nih.gov
Prostate CancerProstate cancer cell linesThis compound-thioether derivativesInduced apoptosis and suppressed AKT protein activity. uga.edu
FibrosarcomaMouse fibrosarcoma modelNSAID (Dexketoprofen) in combination therapyEvaluated for enhanced anti-tumor efficacy. researchgate.net

Hematological Disease Models (e.g., Sickle Cell Disease Mice)

This compound has been studied in the context of sickle cell disease (SCD) using the Berkeley mouse model. nih.govfrontiersin.org SCD is a genetic disorder characterized by sickled red blood cells, leading to vaso-occlusion, severe pain, and chronic inflammation. nih.govfrontiersin.orgnih.gov

In the Berkeley SCD mouse model, this compound demonstrated a significant anti-inflammatory effect. nih.govfrontiersin.org Research has shown that it suppresses NF-κB signaling, which in turn reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6. nih.govfrontiersin.org A key finding is that this compound is a potent inhibitor of the heme-induced NLRP3 inflammasome. nih.govfrontiersin.org The lysis of fragile sickled red blood cells releases heme, which activates the NLRP3 inflammasome, contributing to the chronic inflammation seen in SCD. nih.govfrontiersin.orgnih.gov By inhibiting this pathway, this compound helps to mitigate the inflammatory response. nih.govfrontiersin.org

Furthermore, treatment with this compound in the Berkeley mice showed a protective effect on organs commonly damaged in SCD, such as the liver, lungs, and spleen. nih.govfrontiersin.org These findings suggest that this compound may have a role in managing the inflammatory complications associated with sickle cell disease. nih.govfrontiersin.org

Transdermal Penetration Models (e.g., Porcine and Human Skin Models)

The transdermal delivery of this compound has been extensively studied using various skin models to assess its penetration and permeation. Porcine (pig) skin is frequently used as a surrogate for human skin in these studies due to its histological and lipid composition similarities. dovepress.commdpi.com

Studies utilizing Franz diffusion cells have compared the permeability of this compound formulations across both porcine and human skin. mdpi.com These experiments have shown that this compound can effectively permeate both types of skin. mdpi.com The development of various formulations, such as gels and suspensions, aims to enhance this transcutaneous permeability. mdpi.com For example, nanocomposite gels containing this compound have been developed and tested on human, porcine, and bovine skin, showing that different formulations can be optimized for permeability depending on the specific skin type. mdpi.com

The amount of this compound retained within the skin has also been quantified in these models. mdpi.com Research has demonstrated that significant amounts of the drug can be retained in both porcine and human skin after topical application. mdpi.com These transdermal penetration models are crucial for the preclinical evaluation of topical this compound formulations, providing data on drug delivery and local bioavailability. researchgate.net

Skin ModelFormulationKey Findings
Porcine and Human SkinThis compound suspension and gelDemonstrated enhanced transcutaneous permeability in both skin types. mdpi.com
Excised Porcine SkinMatrix-type transdermal patchAchieved controlled release and effective skin penetration. researchgate.net
Human, Porcine, and Bovine SkinNanocomposite gelsShowed suitability as a topical delivery system with skin-dependent permeation differences. mdpi.com

Computational and In Silico Approaches

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to investigate the interactions between this compound and its biological targets at an atomic level. These in silico methods provide insights into the binding modes and affinities of this compound and its derivatives with various enzymes.

For instance, molecular docking studies have been employed to understand how this compound and its amide derivatives bind to fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. diva-portal.org These simulations have helped in elucidating the binding modes within the active sites of these proteins, revealing how modifications to the this compound structure can alter binding affinity and selectivity. diva-portal.orgplos.org The crystal structures of target enzymes, such as rat FAAH and ovine COX-1, are often used as templates for these docking studies. diva-portal.orgplos.org

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the protein-ligand complex over time. nih.gov MD simulations have been used to confirm the stability of this compound prodrugs within the active sites of COX-1 and COX-2. nih.gov These simulations can also help in understanding the heteroactivation of this compound metabolism by cytochrome P450 enzymes, where the presence of another molecule in the active site can enhance its turnover. wvu.edu By modeling the interactions between the substrate, effector, and enzyme, these computational approaches can aid in predicting potential drug-drug interactions and in the design of new, more effective this compound derivatives. wvu.edu

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to predict the physicochemical properties and biological activities of chemical compounds. researchgate.net In the context of this compound and other non-steroidal anti-inflammatory drugs (NSAIDs), QSAR helps in understanding the relationship between the molecular structure and the anti-inflammatory activity.

Several QSAR studies have been conducted on the "profen" class of NSAIDs, to which this compound belongs. These studies have identified key structural features that are crucial for their inhibitory activity against cyclooxygenase (COX) enzymes. For instance, the presence of a methyl group on the alpha-carbon of the propionic acid side chain is known to enhance activity; this compound is more potent than its corresponding α-demethylated analog. researchgate.net Furthermore, the distance between the aromatic ring system and the carboxyl group is a critical determinant of activity, with shorter distances generally leading to diminished potency. researchgate.net

QSAR analyses for NSAIDs often involve calculating various molecular descriptors. Topological indices, which are numerical descriptors of a molecule's topology, have been used to analyze drugs like this compound. researchgate.net Methods such as the M-polynomial approach are employed to derive these indices, which can then be correlated with physicochemical properties and biological activities. researchgate.net Studies on related NSAIDs, like diclofenac, have shown that parameters such as lipophilicity and the angle of twist between the phenyl rings are crucial for activity. nih.gov These findings suggest that a combination of steric, electronic, and lipophilic properties governs the efficacy of this class of compounds.

Table 1: Key Structural Features of Profens in QSAR Studies

Structural FeatureImpact on Biological ActivityReference
α-Methyl group on propionic acid chainIncreases anti-inflammatory and COX inhibitory activity. researchgate.net
Distance between aryl moiety and carboxyl groupShorter distances can lead to diminished activity. researchgate.net
LipophilicityHigher lipophilicity is generally favorable for activity. researchgate.netnih.gov
Aryl structureThe nature and substitution pattern on the aromatic rings influence potency and selectivity. researchgate.net

Gene Expression Profiling

Gene expression profiling is a powerful methodology used to understand the molecular mechanisms of drug action by analyzing changes in the expression of thousands of genes simultaneously. Studies involving this compound, particularly its enantiomers (R-Flurbiprofen and S-Flurbiprofen), have utilized this approach to gain insights into its anti-proliferative and anti-inflammatory effects, which may be independent of COX inhibition.

One study investigated the effects of R- and S-Flurbiprofen on the human keratinocyte cell line (HaCaT). princeton.edu Microarray analysis revealed that both enantiomers induced significant changes in gene expression compared to untreated cells, with many of the altered genes being implicated in cellular growth, apoptosis, and metastasis. princeton.edu Interestingly, no significant differences were observed between the gene expression changes induced by the individual R- and S-enantiomers in this model. princeton.edu

Further investigation into the effects of R-Flurbiprofen on HaCaT cells identified a significant G1 phase blockade in the cell cycle. aacrjournals.org This was accompanied by notable changes in the expression of genes that regulate the G1 to S phase transition. For example, the expression of p21Cip1 and JunB was upregulated, while cyclin E2 expression was downregulated. aacrjournals.org At the protein level, R-Flurbiprofen treatment led to a marked reduction in cyclin D1 and cyclin E2 levels and a significant increase in the p21Cip1 protein, a key cyclin-dependent kinase inhibitor. aacrjournals.org These results suggest that R-Flurbiprofen's anti-proliferative effects are mediated, at least in part, by modulating the expression of critical cell cycle regulatory genes. aacrjournals.org

In another context, gene expression profiling of R-Flurbiprofen-treated prostate cancer cells showed that it regulates prostate stem cell antigen (PSCA) through the activation of the AKT kinase pathway. stemcell.com Additionally, both R- and S-Flurbiprofen have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) mRNA in RAW 264.7 macrophage cells in an equipotent manner. researchgate.net

Table 2: Selected Genes with Altered Expression Following this compound Treatment

GeneCell LineTreatmentObserved Change in ExpressionAssociated Biological ProcessReference
p21Cip1 (CDKN1A)HaCaTR-Flurbiprofen+3.04 fold change (mRNA); 4-fold increase (protein)Cell cycle arrest (G1 phase) aacrjournals.org
JunBHaCaTR-Flurbiprofen+3.06 fold change (mRNA); 1.94-fold increase (protein)Transcription factor, cell cycle regulation aacrjournals.org
Cyclin E2 (CCNE2)HaCaTR-Flurbiprofen-1.90 fold change (mRNA); reduced to 0.49-fold (protein)Cell cycle progression (G1/S transition) aacrjournals.org
Cyclin D1 (CCND1)HaCaTR-FlurbiprofenReduced to 0.11-fold (protein)Cell cycle progression (G1/S transition) aacrjournals.org
C/EBPβ (CEBPB)HaCaTR-Flurbiprofen+2.03 fold change (mRNA)Transcription factor, cell proliferation aacrjournals.org
iNOS (NOS2)RAW 264.7R- and S-FlurbiprofenConcentration-dependent decrease in mRNAInflammation, nitric oxide synthesis researchgate.net
PSCAProstate Cancer CellsR-FlurbiprofenRegulated via Akt kinase activationTumor cell growth stemcell.com

Novel Formulations and Drug Delivery Systems Research

Microparticulate and Nanoparticulate Systems

Microsponges are porous, polymeric microspheres designed to provide controlled and sustained release of active pharmaceutical ingredients. mathewsopenaccess.comresearchgate.net Research into Flurbiprofen-loaded microsponges has explored various formulation techniques and polymer platforms to optimize drug delivery. mathewsopenaccess.comijper.orgsifisheriessciences.com These systems are noted for their ability to enhance the release of drugs with low solubility, like This compound (B1673479), which is a Biopharmaceutical Classification System (BCS) Class II drug characterized by low solubility and high permeability. researchgate.netijnrd.org

The quasi-emulsion solvent diffusion method is a prominent technique used for the preparation of this compound microsponges. mathewsopenaccess.comijper.orgsifisheriessciences.com This method involves the creation of two phases: an internal phase and an external phase. researchgate.netijnrd.org In a typical process, the internal phase is prepared by dissolving the polymer, such as Ethyl Cellulose (B213188) or Eudragit, in an organic solvent like dichloromethane (B109758), followed by the addition of this compound. mathewsopenaccess.comsifisheriessciences.comijnrd.org The external phase usually consists of an aqueous solution of a dispersing agent, like polyvinyl alcohol (PVA). mathewsopenaccess.comresearchgate.net The internal phase is then added dropwise to the external phase with continuous stirring. researchgate.net The subsequent diffusion of the solvent from the droplets into the external phase leads to the formation of porous, spherical microsponges, which are then filtered, washed, and dried. ijnrd.org The stirring speed during this process is a critical parameter, with studies showing that an increase in stirring speed can lead to a decrease in particle size and an increase in entrapment efficiency. nih.gov

The choice of polymer is crucial in determining the physical characteristics and drug release profile of the microsponges. Ethyl Cellulose and various grades of Eudragit are commonly investigated polymers for this compound microsponge formulations. mathewsopenaccess.comijrps.com

Ethyl Cellulose: Studies have utilized Ethyl Cellulose to prepare this compound microsponges, often in combination with a plasticizer like triethyl citrate. mathewsopenaccess.com Formulations with Ethyl Cellulose have demonstrated the ability to sustain drug release over an extended period, with one study reporting up to 98.12% release over 12 hours. mathewsopenaccess.com The ratio of drug to Ethyl Cellulose has been shown to significantly impact encapsulation efficiency, particle size, and drug content. mathewsopenaccess.com Scanning Electron Microscopy (SEM) has confirmed the spherical and porous nature of these microsponges. ijper.org

Eudragit E100 & Eudragit RS 100: Eudragit polymers have also been successfully used to formulate this compound microsponges. sifisheriessciences.comresearchgate.net One study using Eudragit E100 reported that a drug-to-polymer ratio of 500mg this compound to 100mg Eudragit E100 enhanced the drug dissolution rate with acceptable entrapment efficiency and yield. researchgate.netijpronline.com Another study employed Eudragit RS 100, where the drug was dissolved in a mixture of the polymer and dichloromethane to form the internal phase. sifisheriessciences.comijnrd.org The resulting microsponges are designed to increase the drug release. sifisheriessciences.com

The evaluation of this compound microsponges involves several key parameters to ensure their quality and performance.

Encapsulation Efficiency: This measures the percentage of the initial drug that has been successfully entrapped within the microsponges. Research has shown high encapsulation efficiencies for this compound microsponges, with values reported to be as high as 98.55% and ranging from 96.12% to 98.30% in another study. mathewsopenaccess.comnih.gov The drug-to-polymer ratio is a key factor, with an increasing ratio generally leading to higher encapsulation efficiency. mathewsopenaccess.com

Release Profiles: In vitro dissolution studies are conducted to determine the rate and extent of drug release from the microsponges. These studies typically use a dissolution apparatus with a phosphate (B84403) buffer medium (e.g., pH 6.8 or 7.4). mathewsopenaccess.comijper.org this compound microsponges have demonstrated sustained release characteristics, with the release being controlled over several hours. ijper.orgnih.gov For instance, one formulation released 92.74% of the drug over 8 hours, following zero-order kinetics. ijper.org Another study showed a release of 98.12% over 12 hours. mathewsopenaccess.com The release kinetics can be influenced by the polymer type and the drug-to-polymer ratio. ijper.org For example, a formulation with a higher drug-to-polymer ratio showed a faster and higher percentage of drug release. researchgate.net

Table 1: Research Findings on this compound Microsponges

Polymer SystemFormulation TechniqueKey FindingsReference
Ethyl CelluloseQuasi-Emulsion Solvent DiffusionAchieved sustained release of 98.12 ± 0.63% over 12 hours. Encapsulation efficiency ranged from 96.12 ± 0.02% to 98.30 ± 0.02%. Particle size was 30.11 ± 0.14 µm. mathewsopenaccess.com
Ethyl CelluloseQuasi-Emulsion Solvent DiffusionFormulation F7 showed the highest in vitro drug release of 92.74% at the end of 8 hours. The drug content ranged from 50.53% to 96.56%. ijper.org
Eudragit E100Quasi-Emulsion Solvent DiffusionA drug-to-polymer ratio of 500mg:100mg enhanced the drug dissolution rate with 91% release. researchgate.netresearchgate.net
Eudragit RS 100Quasi-Emulsion Solvent DiffusionDesigned to increase drug release. sifisheriessciences.comijnrd.org

Lipid nanoparticles, including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), have been investigated as carriers for the transdermal delivery of this compound. acs.orgtandfonline.com These systems offer advantages for topical application by potentially increasing drug concentration at the site of action. acs.orgtandfonline.com

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. tandfonline.com this compound-loaded SLNs have been prepared using techniques like the solvent emulsification method and the microemulsion method. acs.orgtandfonline.com In one study, chitosan-coated SLNs were developed to improve skin permeability. researchgate.netacs.org The particle size of uncoated SLNs was around 695 nm, which increased upon coating with chitosan (B1678972). researchgate.netacs.org SLN dispersions and gels have demonstrated sustained drug release over a 24-hour period. tandfonline.comnih.gov

Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which can enhance drug loading and reduce drug expulsion during storage. iajps.comresearchgate.net this compound-loaded NLC-based gels have been developed for topical delivery. researchgate.netnih.gov These formulations have shown a more pronounced permeation profile through rat skin compared to conventional gels. nih.gov Research has explored NLCs composed of lipids like stearic acid or glyceryl behenate, with results indicating improved this compound permeation through human skin. up.ptepa.gov The enhanced permeation is attributed to factors like particle size and the polymorphic transitions within the lipid matrix. up.ptepa.gov

Table 2: Research Findings on this compound Lipid Nanoparticles

Nanoparticle TypeKey FindingsReference
Chitosan-Coated SLNsParticle size increased with chitosan concentration (from 695 nm to 900 nm). Drug association efficiency was improved with higher chitosan concentration. researchgate.netacs.org
SLN GelExhibited sustained drug release over 24 hours, with a more pronounced effect than SLN dispersion. tandfonline.comnih.gov
NLC GelShowed a more pronounced permeation profile through rat skin compared to a standard this compound gel. nih.gov
NLCs (Stearic Acid or Glyceryl Behenate based)Improved this compound permeation through human skin compared to a conventional solution. up.ptepa.gov

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. They are widely used as matrices for controlled drug delivery. This compound has been incorporated into various hydrogel-based systems to achieve controlled release, often in combination with other novel carriers like nanoparticles or bilosomes. nih.govnih.gov

For instance, this compound-loaded SLN and NLC dispersions have been incorporated into hydrogels made from polymers such as carbopol 934, xanthan gum, hydroxyl propyl cellulose, and chitosan. nih.gov These nanoparticle-enriched gels exhibited controlled drug release over 24 hours, with the gel formulations showing a more pronounced sustained effect compared to the nanoparticle dispersions alone. nih.gov

More advanced systems include in-situ forming hydrogels. One study developed a thermosensitive in-situ forming hydrogel containing this compound-loaded bilosomes (lipid vesicles modified with bile salts) and superparamagnetic iron oxide nanoparticles (SPIONs). nih.gov This system, using Synperonic™ PE/F 127 as a thermosensitive polymer, demonstrated a rapid gelation time at body temperature (37°C) and provided controlled drug release. nih.gov Another approach involved developing nanocomposite gels where this compound-loaded nanoparticles were dispersed within a gel matrix (Sepigel® 305), showing suitability for topical delivery with release profiles dependent on the cryoprotectant used (trehalose or polyethylene (B3416737) glycol 3350). mdpi.com

Polymer-Based Delivery Platforms (e.g., Ethyl Cellulose, Eudragit E100)

Lipid Nanoparticles (Solid Lipid Nanoparticles, Nanostructured Lipid Carriers) for Transdermal Delivery

Targeted Drug Delivery Systems

Targeted drug delivery systems are designed to deliver a drug to a specific site in the body, thereby increasing its local concentration and reducing systemic exposure and potential side effects. For this compound, research has focused on colon-targeted delivery for systemic conditions like rheumatoid arthritis and localized delivery for oropharyngeal applications.

Colon-Targeted Delivery for Site-Specific Action (e.g., Rheumatoid Arthritis)

To achieve colon-specific delivery, researchers have explored pH-independent release mechanisms. One such approach involves using a time-dependent coating that is not reliant on the pH of the gastrointestinal tract. ijpsr.com For example, a capsule system coated with ethyl cellulose has been developed. ijpsr.comijpsr.com Ethyl cellulose is a pH-independent and slowly hydrating polymer that can be optimized to a specific thickness to control the drug release until it reaches the colon. ijpsr.com This strategy prevents premature drug release in the stomach and small intestine. ijpsr.comijpsr.com In one study, an ethyl cellulose-coated capsule containing this compound mini-tablets demonstrated a lag time of 6 hours before releasing the drug. ijpsr.comijpsr.com

Another strategy involves using polysaccharides that are degraded by the microflora in the colon. nih.govjddtonline.infonih.gov Guar gum, a natural polysaccharide, has been used to create compression-coated tablets of this compound. nih.gov This gum is not digested by human gut enzymes but is susceptible to degradation by colonic bacteria, making it a suitable carrier for colon-targeted delivery. nih.gov

This compound is classified as a Biopharmaceutical Classification System (BCS) class II drug, meaning it has low solubility and high permeability. ijpsr.comscielo.br To enhance its dissolution and bioavailability, Self-Micro Emulsifying Drug Delivery Systems (SMEDDS) have been investigated. ijpsr.comwisdomlib.org SMEDDS are mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion upon contact with aqueous fluids in the gastrointestinal tract. wisdomlib.orgpharmascholars.com This presents the drug in a solubilized form with a large surface area for absorption. wisdomlib.org

In the context of colon-targeted delivery, SMEDDS have been incorporated into pH-independent delivery systems. For instance, this compound SMEDDS have been formulated into mini-tablets and encapsulated in an ethyl cellulose-coated capsule. ijpsr.comijpsr.com This combination ensures that the drug is protected from the upper gastrointestinal environment and then, upon reaching the colon, the SMEDDS formulation enhances the dissolution of the poorly soluble drug. ijpsr.comijpsr.com Research has shown that this compound SMEDDS can significantly increase the solubility and dissolution rate of the drug. ijpsr.comijpsr.com One study reported that a selected colon-targeted formulation achieved a cumulative release of 75.895% in 11 hours after a 6-hour lag time. ijpsr.comijpsr.com

Table 1: Components and Characteristics of a this compound SMEDDS Formulation

Component Type Example Resulting Particle Size
Oil Capmul MCM - 12.3 nm wisdomlib.orgresearchgate.netresearchgate.net
Surfactant Tween 80 -
Co-surfactant Polyethylene glycol 400 -
pH-Independent Release Mechanisms

Localized Delivery for Oropharyngeal Applications (e.g., Lozenge, Spray, Adhesive Gel)

For localized conditions like sore throat (pharyngitis), topical application of this compound offers direct delivery to the site of inflammation. nih.gov This approach allows for the use of a lower dose compared to systemic administration, which can reduce the potential for adverse effects. nih.gov Formulations such as lozenges, sprays, and adhesive gels have been developed for this purpose. nih.govnih.gov

Research has demonstrated that this compound from these local formulations can penetrate human pharyngeal tissue. nih.govdovepress.comresearchgate.net Studies using cadaveric human pharynx tissue have shown that this compound from both lozenge and spray formulations can reach all layers of the mucosal tissue, including the lamina propria where nerve fibers contributing to pain are located. nih.govresearchgate.net In one ex vivo study, after 60 minutes, 54.65% of the applied dose from a lozenge and 46.50% from a spray were recovered within the pharynx tissue. researchgate.net

An adhesive gel spray formulation has also been investigated, which has shown higher penetration into oropharyngeal tissues in vitro. nih.gov The development of nanogel formulations using gelling agents like chitosan has also been explored to improve the transdermal delivery of this compound. researchgate.net Additionally, a topical gel containing this compound has been developed using the natural polymer from Tamarindus indica to create a sustained-release bioadhesive formulation. rjtcsonline.comrjtcsonline.com

Fast Dissolving Tablet Formulations

Fast-dissolving tablets (FDTs) are designed to disintegrate or dissolve rapidly in the mouth without the need for water. jcponline.intexilajournal.com This formulation is advantageous for patients who have difficulty swallowing and can lead to faster onset of action due to pre-gastric absorption. texilajournal.com For this compound, the development of FDTs aims to enhance its dissolution rate and, consequently, its bioavailability. texilajournal.comtexilajournal.com

Various techniques have been employed to formulate this compound FDTs, including the use of superdisintegrants and sublimation methods. scielo.brjcponline.in Superdisintegrants, such as sodium starch glycolate, croscarmellose sodium, and crospovidone, are incorporated into the tablet to promote rapid disintegration. jcponline.in In one study, a formulation containing 5% w/w of crospovidone showed a disintegration time of 25.68 seconds and released 99.55% of the drug in 20 minutes. jcponline.in Natural superdisintegrants, like those isolated from Plantago ovata seeds, have also been successfully used, with one formulation showing a disintegration time of 59.2 seconds and 98.99% drug release within 4 minutes. researchgate.net

The sublimation method involves incorporating a volatile substance, such as camphor, ammonium (B1175870) bicarbonate, or thymol (B1683141), into the tablet formulation. scielo.brscielo.br After compression, the tablets are heated to sublimate the volatile agent, creating a porous structure that allows for rapid water uptake and disintegration. scielo.brscielo.br Formulations containing thymol as a sublimating agent have shown promising results, with up to 100.84% drug release in 30 minutes. scielo.brscielo.br

Table 2: Research Findings on this compound Fast Dissolving Tablet Formulations

Formulation Method Key Excipients Disintegration Time Drug Release
Superdisintegrants Crospovidone (5% w/w) 25.68 seconds jcponline.in 99.55% in 20 minutes jcponline.in
Natural Superdisintegrants Plantago ovata isolate 59.2 seconds researchgate.net 98.99% in 4 minutes researchgate.net
Sublimation Thymol (15%) Not specified 100.84% in 30 minutes scielo.brscielo.br

Anti-Inflammatory and Analgesic Research

Pain Management in Postoperative and Inflammatory Conditions

This compound has been extensively studied for its role in managing acute postoperative pain. A comprehensive review of multiple studies demonstrated that single oral doses of this compound (50 mg and 100 mg) provide significant pain relief for 65% to 70% of patients experiencing moderate to severe postoperative pain. cochrane.orgnih.gov The duration of its analgesic effect often exceeds six hours. cochrane.orgnih.gov

In the context of dental surgery, particularly the removal of impacted third molars, preoperative and postoperative administration of this compound has shown superior pain relief compared to acetaminophen (B1664979) alone or in combination with oxycodone. nih.gov In one study, 67% of patients in the this compound group reported little to no pain throughout the observation period. nih.gov Furthermore, research comparing this compound spray and tablets for pain after soft tissue surgery found that the spray formulation provided comparable or even better pain relief with a reduced amount of the active ingredient. scielo.br

Clinical trials have also highlighted this compound's efficacy in treating pain following other surgical procedures. For instance, intravenous this compound has been shown to reduce postoperative pain and the need for rescue analgesics after abdominal hysterectomy and hip arthroplasty. nih.govnih.gov Studies on patients with myasthenia gravis undergoing post-thymectomy pain relief found that intravenous this compound significantly alleviated postoperative pain compared to other analgesics. nih.gov

Table 1: Efficacy of this compound in Postoperative Pain Management

Surgical Model Key Findings References
General Postoperative Pain Single oral doses (50mg, 100mg) provided at least 50% pain relief in 65-70% of patients. cochrane.orgnih.gov
Dental Surgery Superior pain relief compared to acetaminophen/oxycodone combinations. nih.gov
Hip Arthroplasty Preoperative intravenous this compound reduced postoperative pain scores. nih.govnih.gov
Post-thymectomy Intravenous this compound provided significant pain relief in myasthenia gravis patients. nih.gov
Soft Tissue Surgery Spray formulation showed effective pain relief with a lower active ingredient amount compared to tablets. scielo.br

Chronic Inflammatory Conditions (e.g., Arthritis)

This compound has demonstrated considerable efficacy in the symptomatic management of chronic inflammatory conditions like rheumatoid arthritis and ankylosing spondylitis.

In patients with rheumatoid arthritis, this compound has been found to be superior to a placebo and, in many cases, to other NSAIDs such as aspirin (B1665792) and naproxen (B1676952) in improving pain, stiffness, and swelling. researchgate.net A meta-analysis of fourteen studies concluded that this compound is a valuable alternative to commonly prescribed NSAIDs for rheumatoid arthritis due to its favorable efficacy and tolerance profile. researchgate.net Some studies have indicated that this compound is as effective as indomethacin (B1671933) in relieving symptoms. nih.gov

For individuals with ankylosing spondylitis, research has shown that this compound is as effective as phenylbutazone (B1037) in controlling pain and other symptoms. nih.gov Double-blind, controlled trials have confirmed that this compound effectively improves spinal movement and alleviates pain in these patients. tandfonline.comtandfonline.comresearchgate.net

Table 2: this compound in Chronic Inflammatory Conditions

Condition Comparator Key Efficacy Findings References
Rheumatoid Arthritis Placebo, Aspirin, Naproxen, Indomethacin, Ibuprofen (B1674241) Superior to placebo, aspirin, and naproxen in reducing pain, stiffness, and swelling. Comparable to indomethacin and ibuprofen. researchgate.netnih.gov
Ankylosing Spondylitis Phenylbutazone, Indomethacin, Placebo As effective as phenylbutazone in symptom control. Superior to placebo and comparable to indomethacin in improving spinal mobility and pain relief. nih.govtandfonline.comtandfonline.com

Ocular Inflammation and Miosis Prevention

Topical this compound has a significant application in ophthalmology, primarily in managing ocular inflammation and preventing intraoperative miosis (pupil constriction) during cataract surgery. bausch.comclevelandclinic.orgnovalabgroup.inmayoclinic.org Its mechanism of action involves inhibiting the cyclo-oxygenase enzyme, which is crucial for the biosynthesis of prostaglandins (B1171923). bausch.comijbcp.com Prostaglandins are known mediators of intraocular inflammation and play a role in the miotic response during eye surgery. bausch.com

Clinical studies have consistently shown that preoperative use of this compound eye drops effectively inhibits miosis induced during cataract surgery. bausch.comijbcp.comscielo.brnih.gov It has been found to be more effective than a placebo in maintaining mydriasis (pupil dilation) throughout the surgical procedure. nih.gov When compared to another NSAID, nepafenac, this compound was found to be equally effective in preventing miosis. ijbcp.com

Furthermore, this compound has been shown to protect the blood-aqueous barrier during cataract surgery, reducing postoperative inflammation. nih.gov Studies have demonstrated that it significantly reduces postoperative iris fluorescein (B123965) leakage, an indicator of inflammation. nih.gov

Table 3: Ocular Applications of this compound

Application Mechanism/Finding References
Miosis Prevention Inhibits prostaglandin (B15479496) synthesis, preventing pupil constriction during cataract surgery. bausch.comijbcp.comnih.govdovepress.comnih.gov
Ocular Inflammation Reduces postoperative inflammation by protecting the blood-aqueous barrier and decreasing iris fluorescein leakage. novalabgroup.innih.govnih.gov

Neuroprotection Research

Cerebral Ischemia Injury Mitigation

Emerging research suggests a neuroprotective role for this compound, particularly its derivative this compound axetil, in the context of cerebral ischemia/reperfusion injury. Studies in animal models of both global and focal cerebral ischemia have shown that this compound can attenuate neuronal damage. nih.govnih.govcdri.res.in

Pretreatment with this compound axetil has been found to significantly reduce neurological deficit scores and the number of dead neurons following cerebral ischemia. nih.gov The proposed mechanisms for this neuroprotection include the inhibition of inflammatory cytokines such as IL-1β and TNF-α, and the reduction of brain edema. nih.gov Furthermore, this compound has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway, which plays a key role in the inflammatory response following cerebral ischemia. e-century.us Another potential mechanism involves the inhibition of acid-sensing ion channel 1a (ASIC1a), which can contribute to intracellular calcium overload during an ischemic event. nih.govcdri.res.in

Table 4: Neuroprotective Effects of this compound in Cerebral Ischemia

Research Focus Key Findings Proposed Mechanisms References
Global Cerebral Ischemia Reduced neurological deficits and neuronal death. Inhibition of inflammatory cytokines (IL-1β, TNF-α), reduction of brain edema. nih.gov
Focal Cerebral Ischemia Reduced cerebral infarct volume and neurobehavioral deficits. Inhibition of NF-κB signaling pathway, inhibition of ASIC1a. nih.govcdri.res.ine-century.us

Postoperative Cognitive Dysfunction Mitigation

Postoperative cognitive dysfunction (POCD) is a significant concern, especially in elderly patients undergoing major surgery. Research has begun to explore the potential of this compound to mitigate POCD.

A study on elderly patients undergoing hip arthroplasty found that preoperative intravenous administration of this compound not only reduced postoperative pain but also improved cognitive function, as measured by the Mini-Mental State Examination (MMSE) scores, at 3, 12, and 24 hours after surgery. nih.govnih.gov The study suggested that the anti-inflammatory effects of this compound might contribute to this cognitive protection. nih.gov

Another study investigating elderly patients undergoing one-lung ventilation during thoracic surgery showed that this compound improved intraoperative regional cerebral oxygen saturation and reduced the incidence of postoperative delirium, a related condition to POCD. frontiersin.org Furthermore, research on rats with mild cognitive impairment indicated that this compound axetil could alleviate the negative effects of formalin-induced inflammatory pain on cognitive function. amegroups.cn Multimodal analgesia strategies that include this compound axetil have also been associated with a reduced incidence of POCD after cardiac surgery. wjgnet.com

Table 5: this compound in the Mitigation of Postoperative Cognitive Dysfunction

Surgical Context Key Findings References
Hip Arthroplasty (Elderly) Preoperative intravenous this compound improved postoperative MMSE scores. nih.govnih.gov
Thoracic Surgery (One-Lung Ventilation) Improved intraoperative cerebral oxygen saturation and reduced postoperative delirium. frontiersin.org
Cardiac Surgery Multimodal analgesia including this compound axetil reduced the incidence of POCD. wjgnet.com
Animal Model (Inflammatory Pain) This compound axetil alleviated cognitive decline associated with inflammatory pain. amegroups.cn

Oncological Research

This compound has also been investigated for its potential anticancer properties, with research spanning various cancer types and exploring multiple mechanisms of action.

Prostate Cancer

Research has explored the use of this compound, particularly its R-enantiomer (R-flurbiprofen), in the context of prostate cancer. mdpi.com Some studies have suggested that R-flurbiprofen can inhibit the survival of prostate cancer cell lines, such as PC3 and DU145, by inducing the p75NTR protein, a tumor suppressor that can initiate apoptosis. aacrjournals.org Another proposed mechanism involves the regulation of prostate stem cell antigen through the activation of the Akt kinase pathway.

Despite these promising preclinical findings, a multi-center, double-blind, placebo-controlled clinical trial of R-flurbiprofen (MPC-7869) in patients with advanced prostate cancer did not achieve statistical significance for its primary endpoints of time to systemic disease progression and change in Prostate Specific Antigen (PSA) velocity. myriad.com Consequently, the development of this compound for cancer was discontinued. myriad.com However, research into novel this compound derivatives for prostate cancer continues, with some studies showing that certain thioether derivatives of this compound exhibit anticancer activity against prostate cancer cell lines. benthamdirect.comresearchgate.net

Other Tumor Growth Inhibition Studies

This compound's potential to inhibit tumor growth has been examined in other cancers as well. In vitro studies have shown that this compound can inhibit the growth of tumor cell lines derived from medulloblastoma and glioblastoma multiforme in a dose-dependent manner. nih.gov The proposed mechanism involves an alteration in the cell cycle, with a reduction of cells in the G1 and G2 phases and an increase in the S phase. nih.gov This is potentially mediated by a decrease in cyclin B protein levels and an increase in the p53 tumor suppressor. nih.gov

In colorectal cancer cells, this compound has been shown to inhibit proliferation, invasion, and migration. nih.gov This effect is thought to be mediated through the inhibition of COX-2, leading to a suppression of inflammatory factors and a decrease in the expression of cyclin E and CDK2, while increasing p21 expression. nih.gov Studies on esophageal adenocarcinoma cells have also shown that selective inhibition of COX-2 can decrease cell growth and increase apoptosis. aacrjournals.org Furthermore, this compound has been found to inhibit the proliferation of mouse fibrosarcoma cells both in vitro and in vivo.

Hematological Disease Research (e.g., Sickle Cell Disease)

Recent research has highlighted the potential of this compound in the management of sickle cell disease (SCD), a genetic disorder characterized by sickled red blood cells that cause vaso-occlusion and severe pain. frontiersin.org Chronic inflammation is a key feature of SCD, driven in part by the release of heme from lysed red blood cells, which activates the NLRP3 inflammasome. frontiersin.orgnih.gov

This compound has been identified as a potent inhibitor of the heme-induced NLRP3 inflammasome. frontiersin.orgnih.gov In a transgenic mouse model of SCD (Berkeley mice), this compound demonstrated a strong anti-inflammatory effect by suppressing NF-κB signaling, leading to reduced levels of inflammatory cytokines such as TNF-α and IL-6. frontiersin.orgnih.gov This anti-inflammatory action was also associated with a protective effect on the liver, lungs, and spleen in these mice. frontiersin.orgnih.gov These findings suggest that this compound could potentially be explored for both pain management and disease modification in SCD. frontiersin.orgnih.gov Additionally, the R-enantiomer, R-flurbiprofen, has shown analgesic efficacy in a mouse model of SCD by inhibiting COX-2-mediated processes. ashpublications.org

Table 2: Investigational Applications of this compound in Hematological and Immunological Research

Research Area Disease/Condition Key Mechanism/Finding Model System Citation
Hematological Disease Sickle Cell Disease Inhibits heme-induced NLRP3 inflammasome and suppresses NF-κB signaling, reducing inflammatory cytokines. Berkeley transgenic mice frontiersin.orgnih.govnih.gov
Immunomodulation Experimental Autoimmune Encephalomyelitis Attenuated disease severity, increased regulatory T cells, and reduced pro-inflammatory gene expression. Mouse models (EAE) nih.gov
Immunomodulation General Suppressed both humoral and cell-mediated immunity in a dose-dependent manner. Swiss albino mice cabidigitallibrary.org

Immunomodulatory Research

This compound's interaction with the immune system has been a subject of investigation. Studies in mice have indicated that this compound can exert immunomodulatory effects. cabidigitallibrary.org Research using various immunological models, such as the cyclophosphamide-induced neutropenia assay and delayed-type hypersensitivity assay, has shown that this compound can decrease both humoral and cell-mediated immunity. cabidigitallibrary.orgresearchgate.net This was evidenced by a decrease in circulating antibodies and a reduced T-cell response. cabidigitallibrary.org

Conversely, research in a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), has shown that R-flurbiprofen can attenuate the disease. nih.gov In this context, R-flurbiprofen treatment was associated with an increase in regulatory T cells (CD4+CD25+FoxP3+), inhibitory T cells (CTLA4+), and the anti-inflammatory cytokine interleukin-10. nih.gov It also strongly reduced the upregulation of pro-inflammatory genes in the spinal cord. nih.gov These seemingly contradictory findings highlight the complex and context-dependent immunomodulatory properties of this compound and its enantiomers.

Investigational Therapeutic Applications and Clinical Efficacy Mechanisms

Investigational Immunomodulatory Roles

Flurbiprofen (B1673479), a nonsteroidal anti-inflammatory drug (NSAID), has been investigated for its immunomodulatory properties beyond its well-established cyclooxygenase (COX) inhibition. Research suggests that this compound, particularly its R-enantiomer (R-flurbiprofen), can influence the adaptive immune response by promoting the development of regulatory T cells (Tregs) and modulating the production of various cytokines. These actions are central to maintaining immune homeostasis and resolving inflammation.

Studies in animal models of autoimmune diseases have highlighted the potential of R-flurbiprofen to shift the immune balance towards a more tolerant state. In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), oral administration of R-flurbiprofen demonstrated significant immunomodulatory effects. nih.govresearchgate.net Treatment with R-flurbiprofen led to an increase in several types of regulatory and inhibitory T cells, which are crucial for suppressing autoimmune reactions. researchgate.netembopress.org Specifically, an increase was observed in CD4+CD25+FoxP3+ Tregs and CTLA4+ inhibitory T cells. nih.govresearchgate.net Cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) is a key marker for T cells that down-regulate an activated immune system. nih.gov

The induction of these regulatory T cells was associated with a favorable shift in the cytokine profile. The anti-inflammatory cytokine Interleukin-10 (IL-10) was found to be elevated following R-flurbiprofen treatment. nih.govresearchgate.net IL-10 is primarily produced by regulatory T cells and macrophages and plays a critical role in preventing excessive immune activation and tissue damage. quanterix.com Conversely, the treatment strongly reduced the EAE-induced upregulation of pro-inflammatory cytokines in the spinal cord. nih.gov Analysis of splenocytes from treated mice showed a reduction in the frequency of cells producing Interferon-gamma (IFNγ) and Interleukin-17A (IL-17A), two key cytokines implicated in the pathology of autoimmune diseases. nih.gov

Table 1: Effect of R-Flurbiprofen on T-Cell Subpopulations in EAE Mouse Model An interactive data table summarizing the observed changes in key regulatory T cell markers following R-flurbiprofen treatment in an experimental autoimmune encephalomyelitis (EAE) model.

T-Cell MarkerObserved EffectFunctionSource
CD4+CD25+FoxP3+IncreasedKey regulatory T cell population for immune suppression. nih.govresearchgate.net
CD4+CD25+Significantly IncreasedMarker for activated T cells and regulatory T cells. nih.gov
CD8+CD25+Significantly IncreasedA subset of regulatory T cells. nih.gov
CD152/CTLA-4+Strongly IncreasedInhibitory receptor that down-regulates immune responses. nih.gov

Further research has explored the direct impact of this compound on cytokine production by human immune cells. In one study, this compound was shown to inhibit the production of pro-inflammatory cytokines by human peripheral blood monocytes stimulated with bacterial lipopolysaccharide (LPS). nih.gov The production of Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) was moderately inhibited. nih.gov Interestingly, while this compound did not affect Interleukin-6 (IL-6) production in these primary monocytes, it completely abolished IL-6 production and substantially inhibited IL-1β and TNF-α production in the human cell lines U-937 and THP-1. nih.gov These findings suggest that the inhibition of cytokine production may be a contributing factor to the anti-inflammatory properties of this compound. nih.gov

Other studies have corroborated these findings, showing that this compound can reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various inflammatory models. tandfonline.com this compound may also be involved in selectively inhibiting the chemotaxis of IL-8, another pro-inflammatory cytokine. mdpi.com The collective evidence points towards a mechanism where this compound not only suppresses pro-inflammatory cytokine synthesis but also promotes an anti-inflammatory and regulatory environment, in part through the induction of IL-10 and the expansion of Treg populations. nih.govresearchgate.net This modulation of the T cell response and cytokine balance represents a significant area of investigation for the therapeutic application of this compound in immune-mediated inflammatory conditions. cabidigitallibrary.org

Table 2: Modulation of Cytokine Production by this compound An interactive data table detailing the effects of this compound on the production of various pro-inflammatory and anti-inflammatory cytokines as observed in different research studies.

CytokineCell/Model SystemObserved EffectSource
Interleukin-10 (IL-10)EAE Mouse ModelIncreased nih.govresearchgate.netembopress.org
Interferon-gamma (IFNγ)EAE Mouse ModelReduced nih.gov
Interleukin-17A (IL-17A)EAE Mouse ModelReduced nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Human MonocytesModerate Inhibition nih.gov
Tumor Necrosis Factor-alpha (TNF-α)U-937 & THP-1 Cell LinesSubstantial Inhibition nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Rat Plantar Incision ModelReduced tandfonline.com
Interleukin-1 beta (IL-1β)Human MonocytesModerate Inhibition nih.gov
Interleukin-1 beta (IL-1β)U-937 & THP-1 Cell LinesSubstantial Inhibition nih.gov
Interleukin-1 beta (IL-1β)Rat Plantar Incision ModelReduced tandfonline.com
Interleukin-6 (IL-6)Human MonocytesNo Effect nih.gov
Interleukin-6 (IL-6)U-937 & THP-1 Cell LinesCompletely Abolished nih.gov
Interleukin-6 (IL-6)Rat Plantar Incision ModelReduced tandfonline.com
Interleukin-8 (IL-8)In vitroSelective Inhibition of Chemotaxis mdpi.com

Adverse Drug Reactions: Mechanistic Insights and Mitigation Strategies

Gastrointestinal System Adverse Events

The most frequently reported side effects of flurbiprofen (B1673479) are gastrointestinal in nature. drugs.com These can range from milder symptoms like abdominal pain and nausea to severe events such as ulceration, bleeding, and perforation. drugs.comwebmd.comrxlist.com

Mechanisms of Ulceration, Bleeding, and Perforation

The primary mechanism behind this compound-induced gastrointestinal toxicity is the inhibition of cyclooxygenase (COX) enzymes. patsnap.compatsnap.com this compound is a non-selective COX inhibitor, meaning it blocks both COX-1 and COX-2 enzymes. patsnap.compatsnap.com

Inhibition of COX-1: The COX-1 enzyme is responsible for producing prostaglandins (B1171923) that play a protective role in the gastrointestinal tract. patsnap.compatsnap.com These prostaglandins help maintain the integrity of the gastric mucosa and regulate blood flow. patsnap.com By inhibiting COX-1, this compound reduces the levels of these protective prostaglandins, leaving the stomach and intestines vulnerable to damage from gastric acid. patsnap.compatsnap.com This can lead to inflammation, erosion, ulcer formation, and subsequent bleeding or perforation. rxlist.comnih.gov

Topical Irritant Effect: In addition to the systemic effects of prostaglandin (B15479496) inhibition, the acidic nature of NSAIDs like this compound can have a direct irritant effect on the gastric mucosa.

Role of Enantiomers: Research suggests that the different forms (enantiomers) of this compound may contribute differently to its toxicity. Studies in rats have shown that while the (S)-enantiomer is responsible for the therapeutic anti-inflammatory effects, the (R)-enantiomer may exacerbate gastrointestinal toxicity. nih.gov The proposed mechanism involves the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1), which leads to increased neutrophil adhesion and infiltration into the intestinal tissue, thereby worsening the damage. nih.gov

The risk of serious gastrointestinal events is higher in elderly patients and those with a prior history of peptic ulcer disease or gastrointestinal bleeding. drugs.comrxlist.comnih.gov

Renal System Adverse Effects

This compound can also cause adverse effects on the renal system, including direct kidney injury. drugbank.com

Direct Renal Injury Mechanisms

Similar to its effects on the gastrointestinal system, the primary mechanism of this compound-induced renal injury involves the inhibition of prostaglandin synthesis. nih.govmdpi.com

Altered Renal Hemodynamics: Prostaglandins, particularly those produced by COX-1 and COX-2, are crucial for maintaining renal blood flow and glomerular filtration rate, especially in individuals with underlying kidney issues or those who are salt-depleted. nih.govmdpi.comhres.ca By inhibiting COX enzymes, this compound can lead to a reduction in renal blood flow, which can precipitate acute renal dysfunction. nih.gov

Renal Papillary Necrosis: Prolonged or high-dose use of NSAIDs, including this compound, has been associated with renal papillary necrosis, a form of direct kidney damage. drugbank.com

Interstitial Nephritis: In some cases, this compound can trigger an allergic reaction in the kidneys, leading to acute interstitial nephritis.

Fluid and Electrolyte Imbalance: Inhibition of prostaglandins can also interfere with the kidney's ability to regulate salt and water, leading to fluid retention, edema, and potentially exacerbating conditions like hypertension and heart failure. drugbank.comhres.ca Studies have shown that this compound can decrease the excretion of prostaglandin E2, which is involved in renal function. nih.gov Furthermore, it can interfere with the action of diuretics. fda.gov

Renin Secretion: Research indicates that cyclooxygenase inhibitors like this compound can abolish the macula densa-activated increase in renin secretion, a key component of blood pressure regulation by the kidneys. physiology.org

Hepatic System Adverse Effects

While less common than gastrointestinal or renal effects, this compound has been linked to liver injury. nih.govnih.gov

Mechanism of Idiosyncratic Hypersensitivity Reactions

The liver damage associated with this compound is generally considered to be an idiosyncratic reaction, meaning it is unpredictable and not directly dose-related. nih.govtandfonline.com The prevailing hypothesis is that these reactions are immune-mediated. nih.govmdpi.com

Immune-Mediated Hepatotoxicity: It is believed that this compound or its metabolites can act as haptens, binding to liver proteins and forming neoantigens. tandfonline.com These altered proteins can then be recognized by the immune system as foreign, triggering an immune response directed at the liver cells. tandfonline.comnih.gov This can manifest as a delayed hypersensitivity reaction. nih.gov Clinical features in some cases, such as fever and rash, support an allergic mechanism. nih.gov

Reactive Metabolites: The formation of reactive metabolites during the hepatic metabolism of this compound is thought to be a key initiating event in idiosyncratic liver injury. tandfonline.commdpi.com

Role of Hepatic Metabolism in Toxicity

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9. drugbank.comfda.govnih.govunboundmedicine.compharmgkb.org

CYP2C9 and Metabolite Formation: The major metabolite of this compound is 4'-hydroxy-flurbiprofen, which has little anti-inflammatory activity. drugbank.comfda.govpharmgkb.org The process of metabolism can, however, lead to the formation of reactive intermediates. mdpi.com

Genetic Polymorphisms: The activity of the CYP2C9 enzyme can vary significantly among individuals due to genetic polymorphisms. nih.govuspharmacist.com Individuals who are "poor metabolizers" of CYP2C9 substrates have reduced clearance of this compound, leading to higher plasma concentrations of the drug. nih.govpharmgkb.org This increased exposure may elevate the risk of adverse effects, including potential hepatotoxicity, due to the prolonged presence of the drug and its metabolites. unboundmedicine.comnih.govpharmgkb.org

Glucuronidation: this compound and its metabolites also undergo glucuronidation, a process of conjugation with glucuronic acid, which is catalyzed by enzymes such as UGT2B7. fda.govwjpmr.com Some acidic NSAIDs form reactive acyl glucuronides that can bind to proteins and potentially trigger an immune response. tandfonline.com

The following table provides a summary of the key enzymes involved in this compound metabolism and their roles.

Enzyme FamilySpecific EnzymeRole in this compound MetabolismImplication in Toxicity
Cytochrome P450 CYP2C9Primary enzyme responsible for the oxidative metabolism of this compound to its main metabolite, 4'-hydroxy-flurbiprofen. drugbank.comfda.govnih.govpharmgkb.orgGenetic variations (polymorphisms) in CYP2C9 can lead to decreased metabolism, resulting in higher drug levels and an increased risk of adverse effects. nih.govuspharmacist.compharmgkb.org
UDP-Glucuronosyltransferase UGT2B7Catalyzes the glucuronidation of this compound and its metabolites. fda.govwjpmr.comAcyl glucuronide metabolites can be reactive and may form protein adducts, potentially leading to immune-mediated toxicity. tandfonline.com

Cardiovascular System Considerations

Impact on Blood Pressure and Fluid Retention

This compound can lead to the onset of new hypertension or the worsening of pre-existing high blood pressure. hres.cahealthline.com This effect may contribute to an increased risk of cardiovascular events. hres.ca The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which leads to a decrease in the synthesis of prostaglandins that are involved in regulating renal blood flow and sodium excretion. This can result in sodium and fluid retention (edema), which in turn can elevate blood pressure. hres.carexall.ca Patients with a history of heart failure, hypertension, or other conditions predisposing them to fluid retention should use this compound with caution. hres.cahealthline.com Close monitoring of blood pressure is recommended during treatment with this compound. hres.ca

Key Findings on Cardiovascular Impact:

EffectMechanismAt-Risk Populations
Increased blood pressureInhibition of prostaglandins leading to sodium and fluid retention. hres.carexall.caPatients with pre-existing hypertension. hres.cahealthline.com
Fluid retention (edema)Decreased renal blood flow and sodium excretion due to prostaglandin inhibition. hres.caPatients with heart failure, compromised cardiac function, or other conditions predisposing to fluid retention. hres.cahealthline.com

Hematological System Considerations

Platelet Function Interference

This compound can interfere with platelet function by reversibly inhibiting platelet aggregation. drugs.commedicines.org.uk This effect is attributed to the inhibition of the cyclooxygenase (COX) enzyme, which is necessary for the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. nih.gov This inhibition of platelet aggregation can lead to a prolonged bleeding time in some individuals. nih.govrxlist.com Therefore, this compound should be used with caution in patients with active bleeding, hemorrhagic conditions, or underlying hemostatic defects. drugs.com

Interestingly, some research suggests that this compound's anti-platelet effect might offer cardiovascular protection. bmj.com A study indicated that this compound significantly reduced the risk of reinfarction and the need for revascularization after certain cardiac procedures. bmj.com

Dermatological Reactions

Mechanisms of Serious Skin Adverse Events (e.g., SJS, TEN)

Although rare, this compound has been associated with severe and potentially fatal skin reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). pfizer.comnih.govdafrapharma.com These are severe mucocutaneous hypersensitivity reactions. nih.gov The exact mechanism is not fully understood but is thought to involve a delayed-type hypersensitivity reaction mediated by T-lymphocytes. This immune response targets keratinocytes, the main cells of the epidermis, leading to widespread cell death and the separation of the epidermis from the dermis. nih.gov

SJS and TEN typically begin with non-specific symptoms like fever and a sore throat, followed by the appearance of a painful, spreading rash that develops into blisters. nih.govmayoclinic.org The top layer of the affected skin then dies and sheds. mayoclinic.org Genetic predisposition may play a role in an individual's susceptibility to these severe cutaneous adverse reactions. nih.gov Early discontinuation of the suspected causative drug, such as this compound, is critical in managing these conditions. dafrapharma.com

Characteristics of this compound-Associated Serious Skin Reactions:

ReactionDescriptionOnset
Stevens-Johnson Syndrome (SJS)A rare, serious disorder of the skin and mucous membranes, usually a reaction to medication. mayoclinic.orgOften begins with flu-like symptoms, followed by a painful rash and blistering. nih.govmayoclinic.org
Toxic Epidermal Necrolysis (TEN)A more severe form of SJS, characterized by extensive skin detachment. mayoclinic.orgCan develop from SJS, with more than 30% of the skin surface affected. mayoclinic.org

Ocular Adverse Effects

The ophthalmic use of this compound can lead to several adverse effects in the eye. Common side effects include transient stinging or burning upon instillation. medlineplus.govrxlist.com More serious potential effects include:

Delayed wound healing after surgery. medlineplus.govaogdalton.com

Increased tendency for bleeding in ocular tissues, particularly in conjunction with surgery. rxlist.comnih.gov This is due to the drug's anti-platelet effects. nih.gov

Changes in vision, such as blurred vision. rxlist.commayoclinic.org

Eye pain and redness. drugs.com

Light sensitivity. medlineplus.govdrugs.com

In rare cases, more severe complications such as fibrosis, hyphema (bleeding within the eye), and changes in pupil size (miosis or mydriasis) have been reported. rxlist.comnih.govdrugs.com Patients should be monitored by an eye doctor if any changes in vision occur during or after treatment. mayoclinic.org

Ocular Adverse Effects of this compound:

Common EffectsSerious Effects
Stinging or burning upon instillation. medlineplus.govrxlist.comDelayed wound healing. medlineplus.govaogdalton.com
Increased bleeding tendency. rxlist.comnih.gov
Blurred vision. rxlist.commayoclinic.org
Eye pain and redness. drugs.com
Light sensitivity. medlineplus.govdrugs.com
Fibrosis, hyphema, miosis, mydriasis. rxlist.comnih.govdrugs.com

Corneal Wound Healing Impairment

Topical application of nonsteroidal anti-inflammatory drugs (NSAIDs), including this compound, may slow or delay corneal wound healing. medscape.comnih.gov This effect is a recognized complication associated with the pharmacological action of the drug. drugs.com Studies have demonstrated that the impairment of the healing process is a significant concern, particularly in the context of post-surgical recovery or in patients with pre-existing epithelial defects.

The primary mechanism behind this impairment is the inhibition of the cyclooxygenase (COX) enzymes (COX-1 and COX-2) by this compound. medscape.comdrugbank.com This inhibition blocks the synthesis of prostaglandins, which are known to be mediators of inflammation and also play a role in various cellular processes, including tissue repair. drugs.com In animal models, prostaglandins have been shown to be involved in producing leukocytosis and increased vascular permeability, processes associated with the initial stages of wound healing. nih.gov

Research has provided specific insights into the molecular pathways affected by NSAIDs that lead to delayed re-epithelialization. A critical finding is the role of 12-hydroxyheptadecatrienoic acid (12-HHT), a COX-dependent product. nih.gov NSAIDs inhibit the production of 12-HHT, which functions as a ligand for the leukotriene B4 receptor 2 (BLT2). The activation of BLT2 signaling is crucial for promoting the migration of corneal epithelial cells, a fundamental step in covering an epithelial defect. Therefore, the NSAID-induced reduction in 12-HHT suppresses this migratory signaling pathway, resulting in a delay in wound closure. nih.gov

In controlled studies using animal models, the effect of this compound on wound healing has been quantified. In a rabbit study evaluating the healing of epithelial scrape wounds, 0.03% this compound sodium, along with other NSAIDs and a corticosteroid, significantly retarded epithelialization during the first three days following the injury. researchgate.net However, these studies also noted that this compound did not appear to affect stromal healing or the final tensile strength of corneal wounds. researchgate.net

Drug ClassSpecific AgentMechanism of Wound Healing ImpairmentResearch Finding
NSAIDThis compoundInhibition of COX-1 and COX-2, leading to decreased production of prostaglandins and 12-HHT. medscape.comnih.govSignificantly retarded early epithelial healing in rabbit scrape wound models. researchgate.net
CorticosteroidPrednisolone Sodium Phosphate (B84403)General inhibition of inflammatory and proliferative phases of healing.Showed similar retardation of early epithelialization as this compound in rabbit studies. researchgate.net

Corneal Epithelial Damage Mechanisms

The use of topical NSAIDs, including this compound, can lead to various forms of corneal epithelial damage, ranging from mild superficial punctate keratitis to severe complications like corneal melting (keratolysis) and perforation, particularly in corneas that are already compromised. researchgate.netimmunologyresearchjournal.comresearchgate.netsemanticscholar.org These severe adverse events are often associated with conditions that affect the ocular surface, such as diabetes, rheumatoid arthritis, Sjögren's syndrome, or following complex ocular surgeries. immunologyresearchjournal.comscientificarchives.comaao.org

A proposed "two-stage" mechanism outlines the progression of NSAID-induced corneal melt (NICM). immunologyresearchjournal.comscientificarchives.com

Epithelial Stage: The process begins with an initial corneal epithelial defect. In a compromised cornea, the application of an NSAID like this compound exacerbates this initial injury. The drug's inhibition of COX leads to a rapid decrease in the levels of cytoprotective prostaglandins, such as Prostaglandin E2 (PGE2). immunologyresearchjournal.com PGE2 is vital for mucosal repair, and its depletion prevents the healing of the epithelial defect. immunologyresearchjournal.comscientificarchives.com

Stromal Stage: The persistent epithelial defect allows for the progression to the stromal stage. This stage is characterized by the activation of matrix metalloproteinases (MMPs), such as MMP-2, MMP-3, MMP-8, and MMP-9. researchgate.net These enzymes are capable of hydrolyzing and degrading the collagen fibrils that form the corneal stroma, leading to stromal thinning, melting, and potential perforation. researchgate.netimmunologyresearchjournal.com Furthermore, the inhibition of the COX pathway can lead to an increase in the levels of other arachidonic acid metabolites like HETEs, which act as chemoattractants for leukocytes. The infiltration of these inflammatory cells can compound the corneal damage. scientificarchives.com

The anesthetic effect of topical NSAIDs can also contribute to the pathology by decreasing corneal sensation. This reduction in sensitivity can mask the symptoms of ongoing epithelial damage, potentially leading to delayed diagnosis and continued use of the offending agent, thereby worsening the condition. researchgate.net

Mitigation Strategies

Mitigation of these adverse reactions centers on careful patient selection and management. Identifying patients at higher risk, such as those with diabetes, autoimmune diseases (e.g., rheumatoid arthritis), or significant ocular surface disease like dry eye, is a crucial first step. scientificarchives.comaao.org For these patients, the use of topical NSAIDs requires close monitoring for any signs of corneal epithelial compromise. aao.org

Emerging strategies aim to modify the drug delivery or the drug molecule itself. One such approach is the development of phospho-modified NSAIDs, which may offer a safer profile. scientificarchives.com Another strategy involves ion-pairing, which combines the drug with an oppositely charged ion to enhance its permeability through the corneal epithelium while potentially reducing irritation. nih.gov Advanced drug delivery systems, such as mucoadhesive agents and in situ gels, are also being explored to increase the drug's residence time on the ocular surface, which could allow for lower, less toxic concentrations to be used effectively. nih.gov

Drug Drug Interactions: Molecular and Pharmacokinetic Basis

Interactions Affecting Flurbiprofen (B1673479) Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to its main metabolite, 4'-hydroxy-flurbiprofen, which has minimal anti-inflammatory activity. drugbank.comfda.gov Consequently, drugs that inhibit or induce CYP2C9 can significantly alter this compound's plasma concentrations and its clinical effects.

CYP2C9 Inhibitors: Co-administration of this compound with strong CYP2C9 inhibitors can lead to increased plasma levels of this compound, potentially increasing the risk of adverse effects. For instance, fluconazole, a potent CYP2C9 inhibitor, has been shown to significantly reduce the clearance of this compound. researchgate.netnih.gov Other drugs that may inhibit CYP2C9 and increase this compound levels include amiodarone, and voriconazole. drugbank.comseq.es Caution is advised when this compound is used concurrently with moderate CYP2C9 inhibitors as well. medscape.com Patients who are known or suspected to be poor metabolizers of CYP2C9 substrates may have abnormally high plasma levels of this compound due to reduced metabolic clearance. fda.govrxlist.com In vitro studies have also demonstrated that some substances like grape juice and tea can inhibit CYP2C9 activity, though the clinical significance of this on this compound clearance is not fully established. researchgate.net

CYP2C9 Inducers: Conversely, drugs that induce CYP2C9 activity can decrease this compound plasma concentrations, potentially reducing its therapeutic efficacy. While specific clinical studies on the interaction between this compound and potent CYP2C9 inducers are limited, drugs like rifampin are known strong inducers of this enzyme. seq.es

Interactive Data Table: Interactions Affecting this compound Metabolism | Interacting Drug/Substance | Mechanism of Interaction | Potential Clinical Outcome | | :--- | :--- | :--- | | CYP2C9 Inhibitors | | Fluconazole | Inhibition of CYP2C9-mediated metabolism. nih.gov | Increased this compound plasma concentrations and risk of toxicity. researchgate.net | | Amiodarone | Potential inhibition of CYP2C9. drugbank.com | May increase this compound levels. | | Voriconazole | Weak inhibitor of CYP2C9. seq.es | Potential for increased this compound levels. | | Ivacaftor | Inhibition of CYP2C9. drugs.com | May increase plasma concentrations of CYP2C9 substrates like this compound. drugs.com | | CYP2C9 Inducers | | Rifampin | Strong inducer of CYP2C9. seq.es | May decrease this compound plasma concentrations and efficacy. | | Other | | Grape Juice, Tea | In vitro inhibition of CYP2C9. researchgate.net | Clinical significance on this compound clearance is not fully established. researchgate.net |

Interactions Affecting this compound Excretion

This compound and its metabolites are primarily eliminated by the kidneys. pfizer.comnih.gov While unchanged this compound accounts for less than 3% of the total dose excreted in urine, the elimination of its metabolites is a significant pathway. drugbank.comfda.gov Therefore, drugs that affect renal function can influence the excretion of this compound metabolites.

Drugs that can reduce renal blood flow or glomerular filtration rate, such as diuretics and ACE inhibitors, may indirectly affect the excretion of this compound metabolites. fda.govnih.gov Furthermore, some drugs may compete for the same renal tubular secretion mechanisms. For example, NSAIDs have been reported to reduce the renal clearance of lithium. pfizer.comnih.gov While specific studies on this compound's interaction with all drugs affecting renal excretion are not exhaustive, the potential for such interactions exists. It has been noted that in patients with moderate to severe renal impairment, the elimination of 4'-hydroxy-flurbiprofen is reduced. rxlist.compfizer.com

Interactions Affecting Plasma Protein Binding

This compound is highly bound to plasma proteins, primarily albumin (greater than 99%). drugbank.comnih.gov Displacement from these binding sites by other highly protein-bound drugs can theoretically increase the concentration of free, pharmacologically active this compound, potentially leading to an enhanced effect or toxicity.

Concurrent administration of aspirin (B1665792) has been shown to lower total serum this compound concentrations by about 50%. rxlist.compfizer.com This is theorized to be due to the displacement of this compound from its plasma protein binding sites by aspirin, leading to an increased concentration of unbound this compound that is then available for clearance. drugs.com Other highly protein-bound drugs, such as warfarin (B611796) and phenytoin (B1677684), could also potentially interact with this compound through this mechanism. fda.govnih.gov In patients with liver disease or renal impairment accompanied by low serum albumin concentrations, the plasma protein binding of this compound may be decreased. fda.govpfizer.com

This compound's Influence on Co-administered Drug Pharmacokinetics

This compound can also affect the pharmacokinetics of other drugs, primarily by inhibiting their metabolism or renal excretion.

Methotrexate (B535133): Co-administration of NSAIDs, including this compound, with methotrexate can lead to elevated and prolonged serum concentrations of methotrexate, which can result in severe toxicity. medscape.comdrugbank.com The proposed mechanism involves the inhibition of renal tubular secretion of methotrexate by NSAIDs. medscape.comdrugs.com However, some studies with low-dose methotrexate in patients with arthritis did not find a significant interaction with this compound. nih.govresearchgate.netnih.gov

Lithium: NSAIDs have been shown to increase plasma lithium levels and reduce renal lithium clearance. pfizer.comnih.gov This interaction is attributed to the inhibition of renal prostaglandin (B15479496) synthesis by NSAIDs. pfizer.com

Digoxin (B3395198): The concomitant use of this compound and digoxin has been reported to increase the serum concentration and prolong the half-life of digoxin. pfizer.comnih.gov

Oral Hypoglycemic Agents: While a clinical study in diabetic patients did not show a significant interaction between this compound and several oral hypoglycemic agents, the potential for interaction should be considered, especially with drugs that are also highly protein-bound. fda.gov

Interactive Data Table: this compound's Influence on Co-administered Drug Pharmacokinetics

Co-administered Drug Mechanism of Interaction Potential Clinical Outcome
Methotrexate Inhibition of renal tubular secretion. medscape.comdrugs.com Increased methotrexate levels and risk of toxicity. medscape.comdrugbank.com
Lithium Reduced renal clearance due to inhibition of prostaglandin synthesis. pfizer.com Increased plasma lithium levels and risk of toxicity. pfizer.comhealthline.com

Synergistic or Antagonistic Pharmacodynamic Interactions

Pharmacodynamic interactions occur when drugs with similar or opposing pharmacological effects are co-administered. seq.esnih.gov

Synergistic Interactions:

Anticoagulants (e.g., Warfarin): this compound and anticoagulants like warfarin have a synergistic effect on bleeding. pfizer.comnih.gov The risk of serious bleeding is higher with concomitant use compared to either drug alone. pfizer.com The mechanism involves both the antiplatelet effect of this compound and potential displacement of warfarin from protein binding sites. nih.govdrugs.com

Other NSAIDs and Aspirin: The concurrent use of this compound with other NSAIDs or analgesic doses of aspirin increases the risk of serious gastrointestinal (GI) adverse events. pfizer.comalberta.ca This combination does not typically offer a greater therapeutic effect. pfizer.com

Corticosteroids: The combined use of this compound and corticosteroids may increase the potential for serious GI toxicity, including ulceration and bleeding. healthline.comdrugs.com

Antagonistic Interactions:

Antihypertensive Agents: NSAIDs, including this compound, may diminish the antihypertensive effect of ACE inhibitors, angiotensin receptor blockers (ARBs), and beta-blockers. medscape.comnih.gov This is likely due to the inhibition of renal prostaglandin synthesis, which can lead to reduced synthesis of vasodilating renal prostaglandins (B1171923). medscape.com

Diuretics: this compound can reduce the natriuretic effect of loop diuretics (e.g., furosemide) and thiazide diuretics. fda.govhealthline.com This response is also attributed to the inhibition of renal prostaglandin synthesis. fda.gov

Interactions Increasing Risk of Specific Adverse Events

Certain drug combinations with this compound are associated with an increased risk of specific adverse events.

Gastrointestinal Bleeding:

Anticoagulants (e.g., Warfarin): The synergistic effects on bleeding significantly increase the risk of GI hemorrhage. pfizer.comdrugs.com

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Concomitant use with this compound may potentiate the risk of bleeding, particularly upper GI bleeding, as serotonin release by platelets is important for hemostasis. medscape.comnih.gov

Corticosteroids: The risk of GI ulceration and bleeding is increased when this compound is taken with corticosteroids. nih.govhealthline.com

Alcohol: Concurrent use of alcohol with NSAIDs may increase the risk of GI blood loss. nih.govdrugs.com

Nephrotoxicity:

Cyclosporine: Co-administration of this compound and cyclosporine may increase the risk of nephrotoxicity. medscape.comhealthline.com

Diuretics and ACE Inhibitors: In elderly or volume-depleted patients, or those with renal impairment, the co-administration of an NSAID with diuretics and ACE inhibitors may result in a deterioration of renal function. medscape.comnih.gov

Tacrolimus: Concomitant use with this compound may increase the risk of nephrotoxicity. medscape.com

Hyperkalemia:

Potassium-sparing diuretics, ACE inhibitors, and ARBs: The concurrent use of this compound with these agents can increase the risk of hyperkalemia. drugbank.commedscape.com

Cardiovascular Events:

The use of NSAIDs, including this compound, is associated with an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke. pfizer.comhealthline.com This risk may be increased with longer duration of use and in patients with cardiovascular disease or risk factors for cardiovascular disease. The use of this compound is contraindicated in the setting of coronary artery bypass graft (CABG) surgery. pfizer.comnih.gov

Structure Activity Relationship Sar and Rational Drug Design

Correlating Structural Modifications with COX Inhibitory Potency

Flurbiprofen (B1673479) is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. drugbank.comnih.gov The inhibitory activity of this compound and other nonsteroidal anti-inflammatory drugs (NSAIDs) is time-dependent and involves a multi-step process. acs.org It begins with a rapid, reversible binding to the enzyme, followed by a slower, time-dependent change that results in a more tightly bound complex. acs.org

SAR studies have revealed key structural features of this compound that are crucial for its COX inhibitory activity:

Carboxylic Acid Group: This group is essential for binding to the active site of COX enzymes, specifically interacting with Arg120 and Tyr355. acs.orgiucr.org Modification of this group, such as conversion to amides or esters, can significantly alter COX inhibitory potency and selectivity. mdpi.comresearchgate.net

Biphenyl (B1667301) Scaffold: The biphenyl structure of this compound allows it to fit into the hydrophobic channel of the COX active site. iucr.orgresearchgate.net

Designing Analogues for Specific Target Selectivity (e.g., Aβ42 Inhibition without COX Activity)

A significant area of research has focused on modifying the this compound structure to create analogs with novel therapeutic applications, particularly for Alzheimer's disease. Some NSAIDs, including this compound, have been shown to selectively lower the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key event in the pathology of Alzheimer's disease. researchgate.netnih.govjci.org This effect is independent of COX inhibition. researchgate.netnih.gov

The goal has been to design this compound analogs that retain or enhance Aβ42-lowering activity while eliminating COX inhibitory activity to avoid the gastrointestinal side effects associated with long-term NSAID use. researchgate.netnih.govacs.org

Key findings from these design efforts include:

Modification at the α-position: Introducing substitutions at the alpha position of the propionic acid side chain can completely abolish COX activity. researchgate.netnih.govacs.org For example, the synthesis of geminal dimethyl analogues has been explored to achieve this separation of activities. researchgate.net

Modifications at the terminal phenyl ring: Alterations to the terminal phenyl ring have been shown to increase the inhibitory potency on Aβ42 secretion. researchgate.netnih.govacs.org

Enantiomeric Separation: Both the R- and S-enantiomers of this compound have been found to lower Aβ42 levels. jci.orgnih.gov Since R-flurbiprofen is virtually inactive against COX, it represents a promising candidate for an Aβ42-lowering agent with reduced side effects. jci.orgnih.gov

These studies have led to the identification of new this compound analogs with potent and selective Aβ42-lowering activity, devoid of COX inhibition, making them potential drug candidates for Alzheimer's disease treatment. researchgate.netnih.govacs.org

Developing Dual-Targeting Agents (e.g., FAAH/COX-2 Dual Inhibition)

Another rational drug design strategy involves creating dual-targeting agents that inhibit both COX and another enzyme, such as fatty acid amide hydrolase (FAAH). researchgate.net FAAH is the primary enzyme responsible for the degradation of anandamide (B1667382), an endogenous cannabinoid. nih.gov Inhibiting FAAH can lead to analgesic and anti-inflammatory effects that may synergize with COX inhibition, potentially with fewer side effects. nih.gov

The development of dual FAAH/COX inhibitors based on the this compound scaffold has shown promise. researchgate.netnih.gov Key structural modifications include the conversion of this compound's carboxylic acid group into an amide. tandfonline.com This has led to the development of compounds like Flu-AM1 and Flu-AM4. nih.govtandfonline.com

Table 1: Inhibitory Activity of this compound and its Analogs on FAAH and COX Enzymes

CompoundFAAH IC50 (µM)COX-1 InhibitionCOX-2 InhibitionReference
This compound29PotentPotent nih.gov
Flu-AM10.44~2-3 fold less potent than this compound~2-3 fold less potent than this compound (substrate-selective) nih.gov
Nap-AM10.74Less potentLess potent nih.gov
Flu-AM40.013 (Ki)Substrate-selectiveSubstrate-selective tandfonline.comtandfonline.comresearchgate.netdiva-portal.orgtandfonline.comtandfonline.com

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Flu-AM1, an N-(3-methylpyridin-2-yl)amide derivative of this compound, was found to be a potent FAAH inhibitor while retaining COX inhibitory activity, although it was 2-3 times less potent than this compound against COX. nih.gov Further research led to the development of Flu-AM4, which demonstrated even more potent and selective FAAH inhibition with a Ki value of 13 nM, while also exhibiting substrate-selective COX inhibition. tandfonline.comtandfonline.comresearchgate.netdiva-portal.orgtandfonline.comtandfonline.com

Optimizing Pharmacokinetic and Pharmacodynamic Profiles through Structural Variation

Structural modifications of this compound are also employed to optimize its pharmacokinetic and pharmacodynamic properties. mdpi.com The goal is to improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to enhanced therapeutic efficacy and patient compliance. mdpi.com

Strategies for optimizing these profiles include:

Prodrugs: Creating prodrugs, such as galactosylated derivatives (FluGAL), can alter physicochemical properties like lipophilicity and solubility. mdpi.com These modifications can influence the drug's absorption and distribution. mdpi.com

Amide Derivatives: Converting the carboxylic acid to an amide can create bioisosteres that modify the drug's pharmacokinetic profile. mdpi.com This can also be a strategy for targeted drug delivery, designing prodrugs that release the active compound at a specific site. mdpi.com

Formulation Strategies: The pharmacokinetic profile of this compound can also be influenced by the formulation. For instance, proniosome formulations have been shown to prolong the systemic exposure and anti-inflammatory effect of this compound. acs.org Physiologically based pharmacokinetic (PBPK) modeling is a tool used to predict how different formulations and patient-specific factors like genetic polymorphisms in metabolizing enzymes (e.g., CYP2C9) will affect the drug's pharmacokinetics and pharmacodynamics. nih.gov

Computational Chemistry in SAR Studies

Computational chemistry plays a vital role in modern SAR studies of this compound and its analogs. researchgate.netresearchgate.net Molecular modeling techniques are used to understand the interactions between the drug and its target enzymes at the molecular level. iucr.orgresearchgate.net

Key applications of computational chemistry in this context include:

Docking Studies: These simulations predict the preferred binding orientation of a ligand (e.g., a this compound analog) to its target protein (e.g., COX-1, COX-2, or FAAH). researchgate.nettandfonline.com This helps in understanding the molecular basis of inhibition and selectivity. For example, docking studies have shown how this compound analogs can fit into the active sites of both FAAH and COX-2. tandfonline.comtandfonline.comtandfonline.com

Quantum Crystallography and Electrostatic Interaction Energy Calculations: These methods can be used to analyze the binding profiles of NSAIDs with COX isoforms. iucr.org Studies have shown that this compound exhibits strong electrostatic interactions with both COX-1 and COX-2. iucr.org

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity. This information can then be used to design new molecules with improved properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

By integrating computational and experimental approaches, researchers can accelerate the process of drug discovery and development, leading to the rational design of novel this compound-based therapeutic agents with optimized properties.

Q & A

Q. What methodological considerations are critical for quantifying Flurbiprofen in ophthalmic formulations?

A stability-indicating UV spectrophotometric method is recommended, validated per ICH guidelines. Key parameters include linearity (10–50 µg/mL), LOD (0.56 µg/mL), LOQ (1.69 µg/mL), and specificity against degradants. Methanol is used as the solvent, and forced degradation studies (acid/alkaline hydrolysis, oxidation) confirm robustness .

Q. How can researchers ensure reproducibility in this compound metabolic studies?

Triplicate experiments across separate days with single-factor ANOVA are essential. For example, CYP2C9-mediated (S)-flurbiprofen metabolism studies require controlled CPR concentrations (e.g., 10 pmol/incubation) and statistical validation of inhibition effects (e.g., CYP2D6 interactions) .

Q. Why is enantiomeric purity critical in this compound pharmacological studies?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.